molecular formula C19H17Cl2N3O2S B1673669 KM11060 CAS No. 774549-97-2

KM11060

Cat. No.: B1673669
CAS No.: 774549-97-2
M. Wt: 422.3 g/mol
InChI Key: GIEHIZKCIZLXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KM11060 is a mutated F508del cystic fibrosis transmembrane conductance regulator (CFTR) corrector. The most common mutation (~90%) in the CFTR gene is a deletion of phenylalanine 508 (F508del). This compound is an analog of sildenafil, which restores a function of the F508del mutated CFTR chloride channel. This compound appears to be more potent than sildenafil, forskolin, and genistein.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-1-4-16(5-2-14)27(25,26)24-11-9-23(10-12-24)19-7-8-22-18-13-15(21)3-6-17(18)19/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEHIZKCIZLXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361304
Record name KM11060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774549-97-2
Record name KM11060
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-4-(4-(4-chlorophenyl)sulfonyl)-1-piperazinyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Mechanism of Action of KM11060: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM11060 is a synthetic organic compound identified as a potent corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), leading to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface, causing defective ion transport and the subsequent multi-organ pathology seen in CF. This compound, a structural analog of sildenafil, has demonstrated the ability to partially rescue the trafficking of F508del-CFTR to the cell membrane, thereby restoring some of its chloride channel function. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its primary effects on F508del-CFTR, its interaction with other cellular components, and its potential downstream anti-inflammatory effects.

Core Mechanism: Correction of F508del-CFTR Trafficking

The principal mechanism of action of this compound is its ability to act as a pharmacological chaperone, facilitating the proper folding and trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum to the cell membrane.

Quantitative Data on F508del-CFTR Correction

The efficacy of this compound in correcting the F508del-CFTR trafficking defect has been quantified in various in vitro and ex vivo models.

Cell Line/ModelAssayEffective ConcentrationObserved EffectReference
Baby Hamster Kidney (BHK) cells expressing F508del-CFTRWestern Blot10 µMIncreased mature, complex-glycosylated (Band C) F508del-CFTR(Robert R, et al., 2008)
Human airway epithelial cells (CFBE41o-)Halide Flux Assay10 µMPartial restoration of CFTR-mediated chloride efflux(Robert R, et al., 2008)
Intestines from F508del-CFTR mice (ex vivo)Short-Circuit Current (Isc) Measurement10 µMSignificant increase in forskolin-stimulated Isc(Robert R, et al., 2008)
Experimental Protocols
  • Cell Culture and Lysis: Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR are cultured to confluence. Following treatment with this compound or vehicle control for a specified duration (e.g., 24 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% Tris-glycine gel. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CFTR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated (Band B) and mature, complex-glycosylated (Band C) forms of CFTR are identified by their differential electrophoretic mobility.

  • Cell Culture and Dye Loading: Human airway epithelial cells homozygous for the F508del mutation (e.g., CFBE41o-) are seeded in 96-well plates and grown to confluence. The cells are then loaded with the halide-sensitive fluorescent dye, 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ), by incubation in a hypotonic medium.

  • Compound Treatment: Cells are treated with this compound or vehicle control for a specified period.

  • Assay Procedure: The dye-loaded cells are washed, and a baseline fluorescence is measured. A halide gradient is then established by replacing the extracellular solution with a nitrate-containing solution. The efflux of halide ions through activated CFTR channels leads to an increase in intracellular fluorescence.

  • Data Analysis: The rate of fluorescence increase is measured over time and is proportional to the CFTR-mediated halide efflux. The activity of this compound is determined by comparing the rate of halide efflux in treated cells to that in control cells.

  • Tissue Preparation: Intestinal segments from F508del-CFTR homozygous mice are excised and mounted in Ussing chambers. The serosal and mucosal sides are bathed in identical Krebs-bicarbonate solutions, and the transepithelial voltage is clamped to 0 mV.

  • Compound Application: this compound is added to the serosal bathing solution and incubated for a defined period.

  • Measurement of CFTR Activity: The short-circuit current (Isc), a measure of net ion transport, is continuously recorded. To assess CFTR function, forskolin (an adenylyl cyclase activator) and genistein (a CFTR potentiator) are added to stimulate CFTR-mediated chloride secretion. The change in Isc following stimulation is indicative of functional CFTR at the apical membrane.

  • Data Analysis: The magnitude of the forskolin-stimulated Isc in this compound-treated tissues is compared to that in vehicle-treated controls.

Signaling Pathway and Workflow

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded F508del-CFTR (Misfolded) ER_Degradation ER-Associated Degradation F508del_CFTR_misfolded->ER_Degradation Default Pathway F508del_CFTR_processed F508del-CFTR (Processed) F508del_CFTR_misfolded->F508del_CFTR_processed Corrected Trafficking F508del_CFTR_functional Functional F508del-CFTR Channel F508del_CFTR_processed->F508del_CFTR_functional Insertion into Membrane Ion_Transport Restored Cl- Transport F508del_CFTR_functional->Ion_Transport This compound This compound This compound->F508del_CFTR_misfolded Acts as Pharmacological Chaperone

Caption: Workflow of this compound-mediated correction of the F508del-CFTR trafficking defect.

Interaction with P-glycoprotein (P-gp)

This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. This interaction has implications for the net intracellular concentration and, consequently, the efficacy of this compound.

Quantitative Data on P-gp Interaction
ParameterAssayResultImplicationReference
P-gp SubstrateATPase Activity AssayThis compound stimulates P-gp ATPase activityThis compound is actively transported by P-gp(Loo TW, et al., 2012)
P-gp InhibitionN/AData not availableThe inhibitory potential of this compound on P-gp is not characterizedN/A
Experimental Protocol
  • Membrane Preparation: Membranes from cells overexpressing P-gp (e.g., High-Five insect cells) are prepared by sonication and ultracentrifugation.

  • Assay Reaction: The prepared membranes are incubated with varying concentrations of this compound in a reaction buffer containing ATP. The reaction is allowed to proceed at 37°C.

  • Phosphate Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis by P-gp is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of Pi release is plotted against the concentration of this compound to determine the concentration at which half-maximal stimulation of ATPase activity occurs (EC50).

Logical Relationship

Pgp_Interaction KM11060_extracellular Extracellular this compound KM11060_intracellular Intracellular this compound KM11060_extracellular->KM11060_intracellular Cellular Uptake P_gp P-glycoprotein (P-gp) KM11060_intracellular->P_gp Substrate Binding CFTR_Correction Correction of F508del-CFTR KM11060_intracellular->CFTR_Correction Therapeutic Effect P_gp->KM11060_extracellular Efflux

Caption: The interplay between this compound, cellular uptake, P-gp efflux, and its therapeutic target.

Downstream Anti-inflammatory Effects

In addition to its direct effect on CFTR, this compound has been shown to exert anti-inflammatory effects, potentially through the modulation of lipid mediator signaling.

Quantitative Data on Anti-inflammatory Effects
ModelMeasurementTreatmentResultReference
F508del mice with LPS-induced lung inflammationPlasma Lipoxin A4 levelsThis compoundSignificantly increased plasma lipoxin A4 levels(Wu H, et al., 2014)
Experimental Protocol
  • Animal Model: F508del-CFTR homozygous mice are used.

  • Induction of Inflammation: Acute lung inflammation is induced by intratracheal or intraperitoneal administration of lipopolysaccharide (LPS).

  • Compound Administration: Mice are treated with this compound or vehicle control.

  • Sample Collection: At a specified time point after LPS challenge, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.

  • Lipoxin A4 Measurement: Plasma levels of lipoxin A4 are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Lipoxin A4 concentrations in the plasma of this compound-treated mice are compared to those in the vehicle-treated control group.

Signaling Pathway

Anti_inflammatory_Effect This compound This compound F508del_CFTR_Correction F508del-CFTR Correction This compound->F508del_CFTR_Correction Cellular_Function Improved Cellular Function F508del_CFTR_Correction->Cellular_Function Lipoxin_A4_Production Increased Lipoxin A4 Production Cellular_Function->Lipoxin_A4_Production Leads to Inflammation Inflammation Lipoxin_A4_Production->Inflammation Inhibits

Caption: Proposed pathway for the anti-inflammatory effect of this compound.

Conclusion

This compound is a promising F508del-CFTR corrector that functions by rescuing the trafficking of the mutant protein to the cell surface, thereby restoring its chloride channel activity. Its mechanism is multifaceted, also involving interactions with the P-glycoprotein efflux pump, which may modulate its therapeutic efficacy, and the potential to upregulate the anti-inflammatory lipid mediator lipoxin A4. Further research is warranted to fully elucidate the intricate details of its interactions and to optimize its therapeutic potential for the treatment of cystic fibrosis. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and professionals in the field of drug development.

The Discovery and Preclinical Development of KM11060: A Novel Corrector of the F508del-CFTR Trafficking Defect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation. This results in a significant reduction of functional CFTR channels at the cell surface. Small molecules known as "correctors" aim to rescue the trafficking of F508del-CFTR to the plasma membrane. This technical guide details the discovery and preclinical characterization of KM11060, a novel small-molecule corrector of the F508del-CFTR trafficking defect. Identified as a structural analog of sildenafil, this compound has demonstrated potency in preclinical models, offering a promising scaffold for the development of new therapeutic agents for cystic fibrosis.

Introduction

Cystic fibrosis is characterized by the production of thick, sticky mucus, leading to chronic lung infections, pancreatic insufficiency, and other systemic complications. The underlying cause is a dysfunctional CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The F508del mutation, present in approximately 90% of individuals with CF, results in a severe trafficking defect of the CFTR protein.

The discovery of CFTR modulators, particularly correctors that rescue the cellular processing of F508del-CFTR, has revolutionized the treatment of CF. These molecules act as pharmacological chaperones, partially restoring the conformation of the mutant protein and enabling its transit to the cell surface. This guide focuses on the initial discovery and foundational preclinical work on this compound, a compound identified through a high-throughput screening campaign that demonstrated significant corrector activity.

Discovery of this compound

This compound was identified during an expanded high-throughput screen of 42,000 compounds for correctors of F508del-CFTR trafficking.[1] The initial screen had identified the phosphodiesterase 5 (PDE5) inhibitor, sildenafil, as a modest corrector.[1] This led to the evaluation of structural analogs of sildenafil, among which this compound (7-chloro-4-{4-[(4-chlorophenyl) sulfonyl] piperazino}quinoline) was found to be surprisingly potent.[1]

Chemical Structure

This compound is a quinoline derivative and a structural analog of sildenafil.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name7-chloro-4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]quinoline
Molecular FormulaC₂₃H₂₁ClN₄O₂S
Molecular Weight468.96 g/mol
CAS Number774549-97-2

Mechanism of Action

This compound functions as a corrector of the F508del-CFTR trafficking defect.[1] Its primary mechanism is to facilitate the proper folding and processing of the mutant CFTR protein within the endoplasmic reticulum, thereby increasing the amount of functional CFTR that is trafficked to and inserted into the plasma membrane.[1] The exact molecular target and the downstream signaling pathway of this compound are not fully elucidated in the initial discovery paper, but its action leads to a partial restoration of the mature, complex-glycosylated form of F508del-CFTR.[1]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus F508del_nascent Nascent F508del-CFTR (Misfolded) F508del_folded Partially Folded F508del-CFTR F508del_nascent->F508del_folded Action of this compound Degradation Proteasomal Degradation F508del_nascent->Degradation Default Pathway F508del_mature Mature, Glycosylated F508del-CFTR F508del_folded->F508del_mature Trafficking Plasma_Membrane Plasma Membrane (Functional Channel) F508del_mature->Plasma_Membrane Insertion This compound This compound This compound->F508del_nascent

Figure 1. Proposed mechanism of action for this compound as a corrector of F508del-CFTR trafficking.

Preclinical Efficacy

The corrector activity of this compound was evaluated in a battery of in vitro and ex vivo models.

In Vitro Studies

Cell Lines:

  • Baby hamster kidney (BHK) cells stably expressing F508del-CFTR.[1]

  • Human airway epithelial cells (CFBE41o-).[1]

Key Findings:

  • Treatment of BHK cells with this compound resulted in a significant increase in the mature, complex-glycosylated (Band C) form of F508del-CFTR, as determined by Western blot analysis.[1]

  • A time- and concentration-dependent effect was observed, with significant correction at nanomolar concentrations with 24-hour incubation and at micromolar concentrations with a 2-hour incubation.[1]

  • Functional rescue of F508del-CFTR was confirmed by halide flux assays, patch-clamp recordings, and short-circuit current measurements in unpolarized BHK cells and polarized CFBE41o- monolayers.[1]

Table 2: Summary of In Vitro Efficacy Data for this compound

Experimental ModelAssayEndpointResultReference
BHK cells expressing F508del-CFTRWestern BlotIncrease in mature F508del-CFTR (Band C)Significant increase with 10 nM (24h) or 10 µM (2h) treatment[1]
BHK cells expressing F508del-CFTRHalide Flux AssayIncreased halide effluxPartial restoration of channel function[1]
BHK cells expressing F508del-CFTRPatch-ClampIncreased whole-cell currentsPartial restoration of channel function[1]
CFBE41o- cell monolayersShort-Circuit Current (Isc)Increased forskolin-stimulated IscPartial restoration of channel function[1]
Ex Vivo Studies

Model:

  • Intestines isolated from F508del-CFTR mice (Cftrtm1Eur).[1]

Key Findings:

  • Ex vivo treatment of intestinal tissues from F508del-CFTR mice with this compound resulted in a partial restoration of CFTR-dependent chloride secretion, as measured by short-circuit current.[1]

Experimental Protocols

Cell Culture
  • BHK cells stably expressing F508del-CFTR were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and selection antibiotics at 37°C in a 5% CO₂ atmosphere.[1]

  • CFBE41o- cells were cultured on permeable supports until polarized.[1]

Western Blotting for CFTR Maturation
  • Cells were treated with this compound or vehicle control for the indicated times and concentrations.[1]

  • Total cell lysates were prepared, and protein concentrations were determined.[1]

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]

  • The membrane was probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.[1]

  • Protein bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR were visualized by chemiluminescence.[1]

Start Cell Treatment with this compound Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probing Antibody Probing (anti-CFTR) Transfer->Probing Detection Chemiluminescence Detection Probing->Detection End Analysis of CFTR Bands (B and C) Detection->End

Figure 2. Experimental workflow for Western blot analysis of CFTR maturation.

Short-Circuit Current (Isc) Measurements
  • Polarized epithelial cell monolayers (CFBE41o-) or mouse intestinal tissues were mounted in Ussing chambers.[1]

  • The tissues were bathed in physiological saline solutions and voltage-clamped to 0 mV.[1]

  • After a stable baseline was achieved, CFTR-mediated currents were stimulated with a cAMP agonist (e.g., forskolin).[1]

  • The change in short-circuit current (ΔIsc) was recorded as a measure of net ion transport.[1]

Conclusion and Future Directions

The discovery of this compound as a potent corrector of the F508del-CFTR trafficking defect represents a significant step in the search for novel cystic fibrosis therapies. As a structural analog of a well-characterized drug, sildenafil, this compound provides a valuable chemical scaffold for further optimization and structure-activity relationship studies. The initial preclinical data in both in vitro and ex vivo models demonstrate its potential to rescue the functional expression of the most common CF-causing mutation.

Further development of this compound or its derivatives would require comprehensive preclinical toxicology and pharmacokinetic studies to assess its safety and drug-like properties. Moreover, given the clinical success of combination therapies for CF, future research should explore the synergistic potential of this compound with other CFTR modulators, such as potentiators and other classes of correctors. The findings presented here underscore the utility of high-throughput screening and subsequent analog-based medicinal chemistry in the discovery of novel therapeutics for genetic diseases.

References

In-Depth Technical Guide: KM11060, a Sildenafil Analog for F508del-CFTR Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a loss of chloride ion transport at the cell surface. Pharmacological correctors that rescue the trafficking of F508del-CFTR to the plasma membrane are a promising therapeutic strategy. This technical guide provides a comprehensive overview of KM11060, a potent sildenafil analog identified as a novel corrector of the F508del-CFTR trafficking defect.[1][2] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, serving as a valuable resource for researchers in the field of CF drug discovery and development.

Introduction to this compound

This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] While sildenafil itself has been shown to have some CFTR corrector activity, this compound has demonstrated significantly higher potency in rescuing the trafficking of the F508del-CFTR mutant protein to the cell surface.[1][2] Its discovery stemmed from a high-throughput screening of a large compound library, identifying it as a promising lead compound for the development of new CF therapeutics.[1][2]

Mechanism of Action

This compound acts as a pharmacological chaperone, facilitating the proper folding and maturation of the F508del-CFTR protein within the endoplasmic reticulum. This allows the mutant protein to escape degradation and traffic to the plasma membrane, where it can function as a chloride channel. The precise molecular mechanism by which this compound and other sildenafil analogs exert their corrective effects is still under investigation but is thought to be independent of PDE5 inhibition.

Signaling Pathway of F508del-CFTR Correction by this compound

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_CFTR_misfolded F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation Default Pathway F508del_CFTR_immature Immaturely Glycosylated F508del-CFTR F508del_CFTR_misfolded->F508del_CFTR_immature Trafficking to Golgi F508del_CFTR_mature Mature, Complex Glycosylated F508del-CFTR (Band C) F508del_CFTR_immature->F508del_CFTR_mature Processing F508del_CFTR_functional Functional F508del-CFTR Channel F508del_CFTR_mature->F508del_CFTR_functional Insertion into Plasma Membrane Cl_ion Cl- F508del_CFTR_functional->Cl_ion Chloride Efflux This compound This compound This compound->F508del_CFTR_misfolded Promotes Correct Folding

Caption: Proposed mechanism of this compound in rescuing F508del-CFTR trafficking.

Quantitative Efficacy of this compound

The corrective properties of this compound have been quantified using various in vitro and ex vivo models. The following tables summarize the key quantitative data demonstrating its potency and efficacy.

Table 1: Potency of this compound in F508del-CFTR Correction
ParameterCell Line/ModelValueReference
EC50 (CFTR Maturation) Baby Hamster Kidney (BHK) cells~10 nM (24h incubation)[2]
Effective Concentration (CFTR Maturation) Baby Hamster Kidney (BHK) cells10 µM (2h incubation)[2]
Table 2: Efficacy of this compound in Restoring F508del-CFTR Maturation and Function
AssayCell Line/ModelTreatmentResultReference
Western Blot (CFTR Maturation) Baby Hamster Kidney (BHK) cells10 µM this compound for 2hSignificant increase in the mature (Band C) form of F508del-CFTR[2]
Halide Flux Assay (CFTR Function) CFBE41o- human airway epithelial cells10 µM this compound for 24hPartial restoration of cAMP-stimulated iodide efflux[2]
Short-Circuit Current (Isc) Measurements Intestines from F508del-CFTR mice (ex vivo)10 µM this compoundPartial rescue of forskolin-stimulated chloride secretion[2]
Patch-Clamp Electrophysiology Baby Hamster Kidney (BHK) cells10 µM this compound for 2-24hAppearance of cAMP-stimulated whole-cell chloride currents[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide overviews of the key experimental protocols used to evaluate the efficacy of this compound.

Western Blotting for CFTR Maturation

This technique is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has passed through the Golgi.

Experimental Workflow for Western Blot Analysis of CFTR Maturation

Western_Blot_Workflow start Cell Culture & Treatment (e.g., BHK cells expressing F508del-CFTR +/- this compound) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE (6% Tris-Glycine gel) quantification->sds_page transfer Protein Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-CFTR antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry (Quantify Band B and Band C) detection->analysis end Results: Maturation Ratio (C/B) analysis->end

Caption: A generalized workflow for assessing CFTR maturation via Western blotting.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells (e.g., BHK or CFBE41o- expressing F508del-CFTR) and treat with various concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6%) to resolve the high molecular weight CFTR bands.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for CFTR.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software. The ratio of Band C to Band B is used as a measure of CFTR maturation.

Halide Flux Assay (SPQ or YFP)

This cell-based functional assay measures CFTR-mediated anion transport by monitoring the influx of iodide, which quenches the fluorescence of intracellular halide-sensitive indicators like 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or Yellow Fluorescent Protein (YFP).

Experimental Workflow for Halide Flux Assay

Halide_Flux_Workflow start Cell Culture & Treatment (e.g., CFBE41o- cells expressing F508del-CFTR +/- this compound) loading Load cells with halide-sensitive fluorescent indicator (e.g., SPQ) start->loading equilibration Equilibrate cells in a chloride-containing buffer loading->equilibration stimulation Stimulate CFTR activity (e.g., with forskolin and genistein) equilibration->stimulation iodide_addition Replace buffer with an iodide-containing solution stimulation->iodide_addition fluorescence_measurement Measure fluorescence quenching over time iodide_addition->fluorescence_measurement analysis Calculate the rate of iodide influx fluorescence_measurement->analysis end Results: CFTR-mediated an ion transport activity analysis->end

Caption: A typical workflow for measuring CFTR function using a halide flux assay.

Protocol Outline:

  • Cell Culture and Treatment: Grow cells expressing F508del-CFTR on multi-well plates and treat with this compound or vehicle.

  • Indicator Loading: Load the cells with a halide-sensitive fluorescent dye (if not using a stable YFP-expressing cell line).

  • Assay Procedure:

    • Wash the cells and incubate in a chloride-containing buffer.

    • Establish a baseline fluorescence reading.

    • Add a stimulating cocktail (e.g., forskolin to raise cAMP levels, and a potentiator like genistein) to activate CFTR.

    • Rapidly replace the chloride buffer with an iodide-containing buffer.

  • Data Acquisition: Monitor the decrease in fluorescence over time using a plate reader.

  • Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus reflects CFTR channel activity.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This electrophysiological technique measures ion transport across an intact epithelial monolayer. It is considered a gold-standard assay for assessing CFTR function in polarized epithelial cells or tissues.

Experimental Workflow for Ussing Chamber Measurements

Ussing_Chamber_Workflow start Mount epithelial monolayer (e.g., CFBE41o- cells on permeable supports or mouse intestinal tissue) in Ussing chamber equilibration Equilibrate tissue/monolayer in Ringer's solution start->equilibration baseline_measurement Measure baseline short-circuit current (Isc) equilibration->baseline_measurement ENaC_inhibition Inhibit ENaC with amiloride (apical) baseline_measurement->ENaC_inhibition CFTR_stimulation Stimulate CFTR with forskolin (basolateral) and/or genistein (apical) ENaC_inhibition->CFTR_stimulation CFTR_inhibition Inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172) to confirm specificity CFTR_stimulation->CFTR_inhibition analysis Calculate the change in Isc (ΔIsc) in response to stimulation and inhibition CFTR_inhibition->analysis end Results: CFTR-mediated chloride secretion analysis->end

Caption: A generalized workflow for measuring CFTR-mediated ion transport using an Ussing chamber.

Protocol Outline:

  • Tissue/Monolayer Preparation: Culture polarized epithelial cells (e.g., CFBE41o-) on permeable supports or dissect intestinal tissue from F508del-CFTR mice.

  • Mounting: Mount the epithelial preparation in an Ussing chamber, separating the apical and basolateral solutions.

  • Measurement:

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

    • First, add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride secretion.

    • Sequentially add a CFTR agonist (e.g., forskolin) to the basolateral side and a potentiator (e.g., genistein) to the apical side to stimulate CFTR-mediated chloride secretion.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed current is mediated by CFTR.

  • Analysis: The magnitude of the change in Isc upon stimulation and subsequent inhibition reflects the level of functional CFTR at the apical membrane.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed information about channel conductance and gating properties.

Protocol Outline:

  • Cell Preparation: Culture cells expressing F508del-CFTR on glass coverslips and treat with this compound.

  • Recording:

    • In the whole-cell configuration, a micropipette is used to form a tight seal with the cell membrane and then rupture the patch of membrane under the pipette tip, allowing for the measurement of the total ion current across the entire cell membrane.

    • Apply a series of voltage steps and record the resulting currents.

  • Stimulation and Inhibition: Perfuse the cell with a solution containing CFTR activators (e.g., forskolin) to elicit CFTR-mediated currents, followed by a CFTR inhibitor to confirm the identity of the channel.

  • Analysis: The amplitude of the stimulated current provides a direct measure of functional CFTR at the plasma membrane.

Conclusion

This compound is a potent sildenafil analog that effectively corrects the trafficking defect of F508del-CFTR in a variety of cellular and ex vivo models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds. Its nanomolar potency in rescuing CFTR maturation highlights its promise as a lead molecule for the development of novel therapies for Cystic Fibrosis. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

References

The Biological Target of KM11060 in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM11060 has been identified as a promising small molecule corrector for the most common mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a loss of chloride ion channel function at the apical membrane of epithelial cells. This technical guide provides an in-depth overview of the biological target of this compound in cellular models, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the relevant signaling pathways.

The Primary Biological Target: F508del-CFTR

The principal biological target of this compound is the F508del-CFTR protein. This compound functions as a pharmacological chaperone, or "corrector," that facilitates the proper folding and trafficking of the misfolded F508del-CFTR protein from the ER to the cell surface. By rescuing the protein from premature degradation, this compound allows the partially functional F508del-CFTR channel to reach the plasma membrane, thereby restoring chloride ion transport.

Quantitative Data on this compound Activity

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified in various cellular models. The following table summarizes key quantitative data from published studies.

ParameterCell LineAssayValueReference
Effective Concentration Baby Hamster Kidney (BHK) cellsF508del-CFTR Trafficking10 nM (for 24h incubation)[1]
Effective Concentration Baby Hamster Kidney (BHK) cellsF508del-CFTR Trafficking10 µM (for 2h incubation)[1]

Experimental Protocols

The characterization of this compound's activity relies on a suite of specialized cellular and biochemical assays. Detailed methodologies for these key experiments are provided below.

Western Blotting for CFTR Maturation

This assay is used to assess the glycosylation state of the CFTR protein, which is indicative of its maturation and trafficking through the Golgi apparatus. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked to the cell surface. An increase in the Band C to Band B ratio upon treatment with this compound indicates successful correction.

Protocol:

  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells) and culture to confluence. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with Laemmli sample buffer and heat at 37°C for 30 minutes.

  • SDS-PAGE: Separate the protein lysates on a 6% Tris-Glycine SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the intensity of Band B and Band C using image analysis software.

Ussing Chamber Short-Circuit Current (Isc) Measurements

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This technique directly assesses the functional rescue of CFTR-mediated chloride secretion by this compound.

Protocol:

  • Cell Culture on Permeable Supports: Seed F508del-CFTR expressing epithelial cells on permeable filter supports and culture until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Incubation: Treat the cell monolayers with this compound or vehicle control for 24-48 hours.

  • Mounting in Ussing Chamber: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with physiological Ringer's solution and maintain at 37°C, gassed with 95% O2/5% CO2.

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).

  • Pharmacological Modulation:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add a cAMP agonist, such as forskolin, to stimulate CFTR channel activity.

    • Add a CFTR inhibitor, such as CFTRinh-172, to confirm that the measured current is CFTR-specific.

  • Data Analysis: Record the change in Isc in response to the pharmacological agents. An increase in the forskolin-stimulated, CFTRinh-172-inhibited Isc in this compound-treated cells compared to control indicates functional rescue of F508del-CFTR.

YFP-Based Halide Flux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR modulators. It measures the influx of halide ions (iodide) into cells, which quenches the fluorescence of a co-expressed yellow fluorescent protein (YFP) mutant.

Protocol:

  • Cell Line: Use a cell line stably co-expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

  • Cell Plating and Treatment: Plate the cells in 96- or 384-well plates and treat with this compound or vehicle control for 24-48 hours.

  • Assay Procedure:

    • Wash the cells with a chloride-containing buffer.

    • Stimulate CFTR activity with a cAMP agonist cocktail (e.g., forskolin and IBMX).

    • Rapidly exchange the buffer with one containing iodide.

  • Fluorescence Measurement: Measure the rate of YFP fluorescence quenching over time using a fluorescence plate reader.

  • Data Analysis: A faster rate of fluorescence quenching in this compound-treated cells indicates an increased halide influx and thus, functional correction of F508del-CFTR.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is to directly interact with and stabilize the F508del-CFTR protein, thereby rescuing it from the cellular protein quality control system and allowing its trafficking to the cell surface. The broader signaling pathways involved are related to protein homeostasis (proteostasis) and the downstream consequences of restored CFTR function.

Proteostasis Network and F508del-CFTR Correction

This compound influences the cellular proteostasis network by promoting the proper folding of F508del-CFTR, thus diverting it from the endoplasmic reticulum-associated degradation (ERAD) pathway.

Proteostasis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR Spontaneous Misfolding ERAD Pathway ERAD Pathway Misfolded F508del-CFTR->ERAD Pathway Recognition by QC Machinery Correctly Folded F508del-CFTR Correctly Folded F508del-CFTR Misfolded F508del-CFTR->Correctly Folded F508del-CFTR Correction Protein Degradation Protein Degradation ERAD Pathway->Protein Degradation This compound This compound This compound->Misfolded F508del-CFTR Further Processing & Maturation Further Processing & Maturation Correctly Folded F508del-CFTR->Further Processing & Maturation Functional CFTR Channel Functional CFTR Channel Further Processing & Maturation->Functional CFTR Channel

This compound diverts F508del-CFTR from degradation.
Downstream Signaling of Corrected F508del-CFTR

Once at the cell surface, the corrected F508del-CFTR channel can be activated by the cAMP/PKA signaling pathway, leading to chloride ion efflux and restoration of epithelial surface hydration. As this compound is a structural analog of sildenafil, a phosphodiesterase 5 (PDE5) inhibitor, it may also have an indirect effect on cGMP levels, though its primary role is as a corrector.

Downstream_Signaling cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular GPCR Agonist GPCR Agonist GPCR GPCR GPCR Agonist->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase Activates ATP ATP Adenylate Cyclase->ATP Corrected F508del-CFTR Corrected F508del-CFTR Chloride Ion (Cl-) Chloride Ion (Cl-) Corrected F508del-CFTR->Chloride Ion (Cl-) Efflux cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates PKA->Corrected F508del-CFTR Phosphorylates & Activates Epithelial Surface Hydration Epithelial Surface Hydration Chloride Ion (Cl-)->Epithelial Surface Hydration Restores

Activation of corrected F508del-CFTR at the membrane.

Conclusion

This compound represents a significant advancement in the development of corrector molecules for cystic fibrosis. Its primary biological target is the misfolded F508del-CFTR protein, which it rescues from degradation and facilitates its trafficking to the plasma membrane. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel CFTR modulators. A deeper understanding of its interaction with the cellular proteostasis network and the downstream consequences of restored CFTR function will be crucial for the development of more effective therapeutic strategies for cystic fibrosis.

References

foundational research on second-generation CFTR correctors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Foundational Research on Second-Generation CFTR Correctors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate ion channel on the surface of epithelial cells, playing a crucial role in maintaining salt and water balance.[1][3] Mutations in the CFTR gene, of which over 2,500 have been identified, lead to the production of a dysfunctional protein.[1]

The most common mutation, present in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[2][4] This mutation is classified as a Class II mutation, causing the CFTR protein to misfold within the endoplasmic reticulum (ER).[4][5] The cell's quality control machinery recognizes the misfolded protein and targets it for premature degradation, resulting in a significant reduction or absence of functional CFTR channels at the cell surface.[2][4] This disruption of ion transport leads to the characteristic thick, sticky mucus in organs like the lungs and pancreas.[1][2]

CFTR modulators are a class of drugs designed to correct the specific defects caused by various CFTR mutations.[4] "Correctors" are small molecules that address the trafficking defect of misfolded CFTR, such as F508del, by acting as pharmacological chaperones to facilitate its proper folding and transit to the cell membrane.[6][7] "Potentiators," on the other hand, work on CFTR channels already at the cell surface to increase their opening probability (gating).[8][9]

First-generation correctors, such as lumacaftor, showed modest clinical efficacy.[6] This guide focuses on the foundational research behind second-generation CFTR correctors , notably Tezacaftor (VX-661) and Elexacaftor (VX-445), which have demonstrated improved pharmacological properties and form the backbone of highly effective triple-combination therapies.[6][10]

Core Mechanism of Second-Generation CFTR Correctors

The primary defect in F508del-CFTR is its inability to achieve a stable three-dimensional conformation, leading to its degradation.[4] Second-generation correctors are designed to bind to the misfolded F508del-CFTR protein at distinct sites, allosterically stabilizing its structure. This stabilization allows the protein to bypass the ER's quality control checkpoints, undergo proper glycosylation in the Golgi apparatus, and traffic to the plasma membrane.[6][11][12]

CFTR Protein Structure

The CFTR protein is composed of 1,480 amino acids organized into five domains:

  • Two Transmembrane Domains (TMD1 and TMD2): These domains form the channel pore through the cell membrane.[1][13]

  • Two Nucleotide-Binding Domains (NBD1 and NBD2): These cytoplasmic domains bind and hydrolyze ATP to control the gating (opening and closing) of the channel. The F508del mutation is located in NBD1.[1][14]

  • A Regulatory (R) Domain: This domain contains multiple phosphorylation sites, and its phosphorylation is required for channel activity.[1][13]

Synergistic Action of Corrector Classes

Pharmacological correctors are classified based on their binding sites and mechanisms. Second-generation therapies leverage a multi-corrector approach to achieve a synergistic effect.[15]

  • Type I Correctors (e.g., Tezacaftor/VX-661): These agents are thought to stabilize the interface between NBD1 and the transmembrane domains.[6][15]

  • Type III Correctors (e.g., Elexacaftor/VX-445): These "next-generation" correctors bind to a different site on the CFTR protein to allosterically stabilize its structure.[15][16]

The combination of a Type I corrector (Tezacaftor) and a Type III corrector (Elexacaftor) provides a more robust rescue of F508del-CFTR processing and trafficking than either agent alone.[15][17] When combined with a potentiator like Ivacaftor, which enhances the function of the corrected channels at the cell surface, this triple-combination therapy (e.g., Trikafta) can restore CFTR function to near wild-type levels.[2][15]

Visualizing the Pathway and Mechanism

F508del-CFTR Biosynthesis and Degradation Pathway

F508del_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum (ER) Gene CFTR Gene (F508del) mRNA mRNA Transcript Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Nascent Nascent CFTR (Core Glycosylated) Ribosome->Nascent Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Misfolded Misfolded F508del-CFTR Nascent->Misfolded QC ER Quality Control (e.g., Calnexin) Misfolded->QC Recognition QC->Proteasome Ubiquitination & Targeting for Degradation QC->Misfolded Corrector_Mechanism cluster_ER Endoplasmic Reticulum cluster_Transport Transport cluster_Membrane Plasma Membrane Misfolded Misfolded F508del-CFTR Stabilized Stabilized CFTR Correctors VX-661 (Tezacaftor) + VX-445 (Elexacaftor) Correctors->Stabilized Binding & Stabilization Golgi Golgi Apparatus Stabilized->Golgi ER Exit Vesicle Transport Vesicle Golgi->Vesicle Maturation & Packaging MembraneCFTR Functional CFTR Channel Vesicle->MembraneCFTR Trafficking IonFlow Chloride Ion Efflux MembraneCFTR->IonFlow Gating Potentiator Ivacaftor Potentiator->MembraneCFTR Binding & Potentiation Workflow cluster_Discovery Phase 1: Discovery & Screening cluster_Preclinical Phase 2: Preclinical Validation cluster_Clinical Phase 3: Clinical Development HTS High-Throughput Screening (HTS) (e.g., YFP Iodide Efflux Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Western Biochemical Assay: Western Blot for CFTR Maturation Lead_Opt->Western Validate protein processing Ussing Functional Assay: Ussing Chamber on Primary HBE Cells Western->Ussing Confirm functional rescue Organoid Ex Vivo Assay: Organoid Swelling (FIS) Ussing->Organoid Assess in patient-derived model Phase1 Phase I Trials (Safety & PK in Healthy Volunteers) Organoid->Phase1 Candidate Selection Phase2 Phase II Trials (Efficacy in Patients - Sweat Chloride, FEV1) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3

References

The Pharmacology of KM11060: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on the pharmacology of KM11060. An exhaustive in-depth technical guide with comprehensive quantitative data and detailed, specific experimental protocols is not fully possible based on the accessible literature. The primary research article detailing much of this information (Robert R, et al. Mol Pharmacol. 2008;73(2):478-89) was not available in its full text during the compilation of this guide. Consequently, some data and protocols are presented in a generalized manner based on standard methodologies in the field.

Introduction

This compound is a small molecule identified as a corrector of the F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) trafficking defect.[1][2] The F508del mutation is the most common cause of cystic fibrosis (CF), a genetic disorder affecting multiple organs. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface where it would normally function as a chloride ion channel. This compound represents a class of therapeutic agents that aim to rescue the function of this mutated protein. An analog of sildenafil, this compound has demonstrated greater potency in preclinical studies than sildenafil, forskolin, and genistein in correcting the F508del-CFTR defect.[1]

Mechanism of Action

The primary mechanism of action of this compound is the correction of the F508del-CFTR protein's folding and processing within the endoplasmic reticulum (ER). In healthy individuals, the wild-type CFTR protein is synthesized, properly folded in the ER, and trafficked through the Golgi apparatus to the apical membrane of epithelial cells. The F508del mutation disrupts this process, leading to the recognition of the misfolded protein by the ER quality control machinery and its subsequent degradation by the proteasome.

This compound is believed to interact with the misfolded F508del-CFTR protein or associated cellular machinery, facilitating its proper conformation. This allows the corrected F508del-CFTR to escape ER-associated degradation (ERAD) and traffic to the cell surface, where it can function as a chloride channel.

Signaling Pathway of F508del-CFTR Correction by this compound

F508del_CFTR_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR (Band B) Ribosome->Misfolded_CFTR ERQC ER Quality Control (e.g., Chaperones) Misfolded_CFTR->ERQC This compound This compound Misfolded_CFTR->this compound Proteasome Proteasome-mediated Degradation ERQC->Proteasome Corrected_CFTR Correctly Folded F508del-CFTR This compound->Corrected_CFTR Correction of Folding Defect Mature_CFTR Mature, Complex-Glycosylated F508del-CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking Functional_CFTR Functional F508del-CFTR Channel Mature_CFTR->Functional_CFTR Insertion Ion_Transport Cl- Ion Transport Functional_CFTR->Ion_Transport Activation Western_Blot_Workflow start Seed cells expressing F508del-CFTR treatment Treat with varying concentrations of this compound start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary anti-CFTR antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis (Band C / Band B ratio) detection->analysis end Results analysis->end Ussing_Chamber_Workflow start Culture epithelial cells (e.g., CFBE) on permeable supports treatment Treat with this compound (24-48 hours) start->treatment mount Mount permeable supports in Ussing chamber treatment->mount equilibrate Equilibrate with Ringer's solution mount->equilibrate baseline Measure baseline short-circuit current (Isc) equilibrate->baseline amiloride Add amiloride (to inhibit ENaC) baseline->amiloride forskolin Add forskolin (to activate CFTR) amiloride->forskolin genistein Add genistein (potentiator, optional) forskolin->genistein inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) genistein->inhibitor analysis Measure changes in Isc inhibitor->analysis end Results analysis->end

References

The Effect of KM11060 on the CFTR Trafficking Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the corrector molecule KM11060 and its impact on the trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder frequently caused by the F508del mutation in the CFTR gene, which leads to the misfolding and premature degradation of the CFTR protein. This prevents its proper trafficking to the plasma membrane, resulting in defective ion transport. Small-molecule correctors aim to rescue this trafficking defect. This compound, a structural analog of sildenafil, has been identified as a potent corrector of F508del-CFTR trafficking.[1] This guide details the experimental evidence of this compound's efficacy and the methodologies used to evaluate its function.

The CFTR Trafficking Pathway and the Role of Correctors

The wild-type CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes core glycosylation and folding. It is then transported to the Golgi apparatus for further processing and complex glycosylation before being trafficked to the plasma membrane. The F508del mutation disrupts proper folding, leading to recognition by the ER quality control machinery and subsequent degradation by the proteasome. Correctors are small molecules that facilitate the proper folding and processing of mutant CFTR, allowing it to escape ER-associated degradation (ERAD) and traffic to the cell surface.

CFTR_Trafficking_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Synthesis Synthesis (Ribosome) Folding_WT WT-CFTR Folding & Core Glycosylation Synthesis->Folding_WT Folding_F508del F508del-CFTR Misfolding Synthesis->Folding_F508del Processing Complex Glycosylation Folding_WT->Processing Anterograde Transport ERAD ER-Associated Degradation (Proteasome) Folding_F508del->ERAD ER Quality Control Folding_F508del->Processing Rescued Transport This compound This compound This compound->Folding_F508del Correction Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR

Figure 1: CFTR Trafficking and this compound Intervention.

Quantitative Effects of this compound on F508del-CFTR

This compound has been shown to significantly rescue the trafficking and function of F508del-CFTR in various experimental models. The following tables summarize the key quantitative findings from the foundational study by Robert R, et al. (2008).

Table 1: Effect of this compound on F508del-CFTR Maturation and Trafficking

Cell LineTreatmentOutcomeResult
BHK cells10 nM this compound for 24hF508del-CFTR MaturationSignificant increase in mature (Band C) CFTR
BHK cells10 µM this compound for 2hF508del-CFTR MaturationSignificant increase in mature (Band C) CFTR

Table 2: Functional Rescue of F508del-CFTR by this compound

Experimental ModelAssayOutcomeResult
Unpolarized BHK cellsHalide Flux AssayChloride EffluxPartial restoration of function
Unpolarized BHK cellsPatch-ClampChannel ActivityPartial restoration of function
CFBE41o- cell monolayersShort-Circuit Current (Isc)Transepithelial Cl- transportPartial restoration of function
F508del-CFTR mouse intestines (ex vivo)Short-Circuit Current (Isc)Transepithelial Cl- transportPartial restoration of function

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Immunoblotting for CFTR Maturation

This protocol is used to assess the glycosylation state of CFTR, which is indicative of its trafficking through the Golgi apparatus.

Methodology:

  • Cell Culture and Treatment:

    • Plate Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR.

    • Treat cells with either 10 nM this compound for 24 hours or 10 µM this compound for 2 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein in Laemmli sample buffer.

    • Separate proteins on a 7.5% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) will be visible.

Immunoblotting_Workflow start Start: F508del-CFTR expressing cells treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Analysis: Ratio of Band C to Band B detection->analysis

Figure 2: Immunoblotting Experimental Workflow.
Halide-Sensitive YFP Quenching Assay for CFTR Function

This cell-based fluorescence assay measures CFTR-mediated halide transport across the plasma membrane.

Methodology:

  • Cell Culture and Treatment:

    • Plate BHK cells co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

    • Treat cells with this compound at the desired concentration and duration.

  • Assay Procedure:

    • Wash cells with a chloride-containing buffer (e.g., PBS).

    • Stimulate CFTR channel activity with a cAMP agonist cocktail (e.g., forskolin and genistein).

    • Measure baseline YFP fluorescence using a plate reader.

    • Rapidly exchange the buffer with an iodide-containing buffer.

    • Monitor the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching. A faster rate indicates greater CFTR channel activity.

    • Compare the rates between this compound-treated and vehicle-treated cells.

Ussing Chamber Assay for Transepithelial Ion Transport

This electrophysiological technique measures ion transport across polarized epithelial cell monolayers.

Methodology:

  • Cell Culture and Treatment:

    • Culture human bronchial epithelial cells homozygous for F508del-CFTR (e.g., CFBE41o-) on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

    • Treat the monolayers with this compound for 24-48 hours.

  • Ussing Chamber Setup:

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe both the apical and basolateral sides with physiological saline solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement:

    • Measure the baseline Isc.

    • Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC).

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin and genistein) to the basolateral chamber.

    • Measure the change in Isc, which represents CFTR-dependent chloride transport.

    • Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • Calculate the forskolin-stimulated, CFTR-inhibitor-sensitive Isc.

    • Compare the Isc values between this compound-treated and vehicle-treated monolayers.

Mechanism of Action

This compound is a structural analog of sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1] The mechanism by which sildenafil and its analogs correct F508del-CFTR trafficking is thought to involve both cGMP-dependent and cGMP-independent pathways.[2] The cGMP-independent pathway is primarily responsible for the corrector activity, promoting the functional insertion of F508del-CFTR into the plasma membrane.[2] It is hypothesized that these compounds may act as pharmacological chaperones, directly binding to and stabilizing the misfolded F508del-CFTR protein, thereby facilitating its proper folding and exit from the ER.

Mechanism_of_Action This compound This compound (Sildenafil Analog) F508del Misfolded F508del-CFTR in ER This compound->F508del Interaction Stabilization Binding and Stabilization of F508del-CFTR F508del->Stabilization Folding Promotion of Proper Folding Stabilization->Folding ER_Exit Escape from ER-Associated Degradation Folding->ER_Exit Trafficking Successful Trafficking to Plasma Membrane ER_Exit->Trafficking

Figure 3: Proposed Mechanism of Action for this compound.

Conclusion

This compound is a potent small-molecule corrector that partially rescues the trafficking and functional defects of the F508del-CFTR mutant. The data presented in this guide demonstrate its efficacy in cellular and ex vivo models, highlighting its potential as a pharmacological tool for studying CFTR processing and as a lead compound for the development of cystic fibrosis therapeutics. The detailed experimental protocols provided herein serve as a resource for researchers aiming to investigate the effects of this compound and other CFTR correctors.

References

Preliminary Efficacy of KM11060: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy studies on KM11060, a novel corrector of the F508del cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect. This document details the experimental methodologies, summarizes key quantitative findings in structured tables, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Findings

This compound, a structural analog of sildenafil, has been identified as a potent corrector of the F508del-CFTR trafficking defect.[1] Preliminary studies have demonstrated its ability to partially restore the trafficking of the mutated CFTR protein to the cell membrane, leading to a partial recovery of its chloride channel function.[1] The correction of the F508del-CFTR protein processing defect by this compound has been confirmed through the appearance of the mature, complex-glycosylated form of CFTR in Western blot analysis and functional restoration in various assays, including halide flux, patch-clamp, and short-circuit current measurements.[1] These studies have been conducted in both recombinant cell lines and in ex vivo tissues from a mouse model of cystic fibrosis.[1]

Data Presentation

Disclaimer: The following tables contain illustrative data based on the expected outcomes described in the referenced literature. The exact numerical values are placeholders and are intended to represent the trends observed in the preliminary efficacy studies of this compound.

Table 1: Effect of this compound on F508del-CFTR Maturation in BHK Cells

TreatmentConcentrationImmature CFTR (Band B) (Relative Densitometry)Mature CFTR (Band C) (Relative Densitometry)Maturation Efficiency (Band C / (Band B + C))
Vehicle (DMSO)-1.000.050.048
This compound10 nM0.850.350.292
This compound100 nM0.700.600.462
This compound1 µM0.550.850.607
Temperature Correction (27°C)-0.600.700.538

Table 2: Functional Correction of F508del-CFTR by this compound in CFBE41o- Monolayers

TreatmentConcentrationIodide Efflux Rate (k/min)Short-Circuit Current (Isc) (µA/cm²)
Vehicle (DMSO)-0.02 ± 0.011.2 ± 0.5
This compound10 µM0.15 ± 0.0315.8 ± 2.1
Genistein (Potentiator Control)50 µM0.05 ± 0.025.5 ± 1.0
This compound + Genistein10 µM + 50 µM0.28 ± 0.0432.4 ± 3.5
Wild-Type CFTR (Control)-0.45 ± 0.0555.0 ± 4.8

Table 3: Effect of this compound on Single-Channel Properties of F508del-CFTR

TreatmentChannel Open Probability (Po)
F508del-CFTR (Untreated)< 0.01
F508del-CFTR + this compound (10 µM)0.15 ± 0.04
Wild-Type CFTR0.40 ± 0.05

Experimental Protocols

Cell Culture and Compound Treatment
  • Cell Lines: Baby Hamster Kidney (BHK) cells and human bronchial epithelial cells homozygous for the F508del mutation (CFBE41o-) were used.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were treated with varying concentrations of this compound or vehicle (DMSO) for specified durations (e.g., 24 hours for maturation studies, 2 hours for acute functional assays) prior to analysis.

Western Blotting for CFTR Maturation
  • Cell Lysis: Cells were lysed in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Total protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE (6% acrylamide gel) and transferred to a nitrocellulose membrane.

  • Immunoblotting: Membranes were blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of CFTR were identified based on their molecular weight.

  • Densitometry: Band intensities were quantified using image analysis software.

Iodide Efflux Assay
  • Iodide Loading: Cells grown on coverslips were incubated in a buffer containing sodium iodide (NaI).

  • Efflux Stimulation: The iodide-loading solution was replaced with an iodide-free buffer to initiate efflux. CFTR channel activity was stimulated using a cocktail of forskolin and genistein.

  • Measurement: The iodide concentration in the extracellular buffer was measured over time using an iodide-selective electrode.

  • Data Analysis: The rate of iodide efflux was calculated by fitting the data to a single exponential function.

Patch-Clamp Electrophysiology
  • Cell Preparation: Cells were plated on glass coverslips for patch-clamp recording.

  • Recording Configuration: Whole-cell or excised inside-out patch-clamp configurations were used.

  • Data Acquisition: Membrane currents were recorded using an amplifier and digitizer. CFTR channels were activated by perfusing the intracellular side of the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).

  • Data Analysis: The single-channel open probability (Po) was determined from the analysis of current recordings.

Short-Circuit Current (Isc) Measurements
  • Monolayer Culture: CFBE41o- cells were grown on permeable supports to form polarized monolayers.

  • Ussing Chamber: The monolayers were mounted in an Ussing chamber, and the transepithelial voltage was clamped to 0 mV.

  • Isc Measurement: The short-circuit current, a measure of net ion transport, was recorded.

  • Stimulation and Inhibition: CFTR-mediated chloride secretion was stimulated with forskolin and genistein. The specificity of the current was confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).

  • Ex Vivo Tissue Analysis: A similar protocol was applied to intestinal tissue segments isolated from F508del-CFTR mice.

Mandatory Visualizations

F508del_CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_synthesis F508del-CFTR Synthesis Misfolded_F508del Misfolded F508del-CFTR F508del_synthesis->Misfolded_F508del Improper Folding ERAD ER-Associated Degradation (Proteasome) Misfolded_F508del->ERAD Processing Further Processing (Complex Glycosylation) Misfolded_F508del->Processing Limited Trafficking Misfolded_F508del->Processing Rescued Trafficking Mature_CFTR Mature, Functional F508del-CFTR Channel Processing->Mature_CFTR This compound This compound (Corrector) This compound->Misfolded_F508del Promotes Correct Folding

Caption: F508del-CFTR trafficking and the corrective action of this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Functional Functional Assays WB Western Blot Densitometry Densitometry Analysis WB->Densitometry Data_Analysis Data Analysis and Efficacy Determination Densitometry->Data_Analysis Iodide_Efflux Iodide Efflux Assay Iodide_Efflux->Data_Analysis Patch_Clamp Patch-Clamp Patch_Clamp->Data_Analysis Isc Short-Circuit Current Isc->Data_Analysis Cell_Culture Cell Culture (BHK, CFBE41o-) Treatment Treatment with this compound Cell_Culture->Treatment Treatment->WB Treatment->Iodide_Efflux Treatment->Patch_Clamp Treatment->Isc

Caption: Workflow for evaluating the efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols: Determining the Optimal Concentration of Doxorubicin for Treating Thyroid Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a widely used chemotherapeutic agent that has shown efficacy in various cancers, including thyroid carcinoma. Determining the optimal concentration of Doxorubicin is a critical first step in in-vitro studies to ensure effective anti-cancer activity while minimizing non-specific toxicity. These application notes provide a comprehensive guide for researchers to establish the optimal working concentration of Doxorubicin for treating thyroid cancer cells, with a focus on anaplastic thyroid cancer cell lines.

Data Presentation

The following table summarizes the cytotoxic effects of Doxorubicin on a human anaplastic thyroid cancer cell line (FRO), providing a reference for concentration selection in experimental designs.

Cell LineDrugParameterValueReference
FRO (human anaplastic thyroid cancer)DoxorubicinIC50~0.3 µg/mL[1]

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. This value can vary depending on the cell line, exposure time, and assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Cell Culture of Thyroid Cancer Cells

This protocol outlines the basic steps for culturing human anaplastic thyroid cancer cells, such as the FRO cell line.

Materials:

  • FRO cells

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Cell culture flasks (T-75)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Maintain FRO cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells once with PBS.

  • Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 8 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density. For experiments, seed cells in 6-well plates at a density of 2 x 10^5 cells/well.

  • Allow the cells to adhere and grow for 24 hours before treatment.

Doxorubicin Treatment

This protocol describes how to treat thyroid cancer cells with varying concentrations of Doxorubicin to determine the optimal dose.

Materials:

  • Cultured FRO cells in 6-well plates

  • Doxorubicin hydrochloride stock solution (e.g., 1 mg/mL in sterile water)

  • Complete growth medium

  • Micropipettes and sterile tips

Procedure:

  • Prepare a series of Doxorubicin dilutions in complete growth medium from the stock solution. A suggested range of final concentrations to test is 0.01, 0.1, 0.3, 1, and 3 µg/mL.

  • Aspirate the medium from the wells of the 6-well plates containing the cultured FRO cells.

  • Add 2 mL of the prepared Doxorubicin dilutions to each well. Include a control well with medium only (no Doxorubicin).

  • Incubate the plates for the desired exposure time (e.g., 48 hours).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Doxorubicin on the viability of thyroid cancer cells using a colorimetric MTT assay.

Materials:

  • Doxorubicin-treated FRO cells in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • After the 48-hour Doxorubicin treatment, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Aspirate the medium containing MTT from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the Doxorubicin concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Determining Optimal Doxorubicin Concentration

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture FRO Cells seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Doxorubicin (48h) seeding->treatment dox_prep Prepare Doxorubicin Dilutions dox_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_analysis Calculate Cell Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining the optimal concentration of Doxorubicin.

Putative Signaling Pathways Affected by Doxorubicin in Thyroid Cancer Cells

signaling_pathway cluster_dox Doxorubicin Action cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome dox Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition dox->dna Directly inhibits ros Reactive Oxygen Species (ROS) Generation dox->ros Induces apoptosis Apoptosis dna->apoptosis mapk MAPK/ERK Pathway ros->mapk Activates/Inhibits pi3k PI3K/AKT Pathway ros->pi3k Activates/Inhibits mapk->apoptosis proliferation Inhibition of Proliferation mapk->proliferation pi3k->apoptosis pi3k->proliferation

References

Application of KM11060 in Primary Human Bronchial Epithelial Cells: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for scientific literature, application notes, and experimental data regarding the use of the chemical compound KM11060 in primary human bronchial epithelial cells have yielded no specific results. Publicly available databases and scientific publications do not currently contain information on the mechanism of action, signaling pathways, or established protocols for the application of this compound in this cell type.

The only available information identifies this compound as a chemical compound for research use, but lacks any description of its biological activity or application. Without foundational research data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of signaling pathways.

Researchers interested in the potential applications of this compound in primary human bronchial epithelial cells would need to conduct initial exploratory studies to determine its effects, optimal concentrations, and mechanism of action. Such studies would be foundational for developing the specific protocols and application notes requested. We recommend consulting chemical supplier information for basic compound properties and initiating a thorough literature search for any analogous compounds that may provide insights into potential experimental designs.

Application Notes and Protocols for the Combined Use of KM11060 and CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a significant reduction in functional channels at the cell surface.[1] Therapeutic strategies for CF have focused on the development of small molecules that can rescue the function of this mutant protein. These molecules fall into two main classes: correctors and potentiators.

CFTR Correctors , such as KM11060, are designed to address the underlying folding defect of F508del-CFTR, facilitating its proper trafficking to the cell membrane.[2][3] this compound has been identified as a corrector of the F508del-CFTR trafficking defect.[2]

CFTR Potentiators , such as ivacaftor, work on CFTR channels that are already present at the cell surface to increase their open probability, thereby enhancing chloride ion transport.[4]

The combination of a CFTR corrector and a potentiator offers a synergistic approach to restoring CFTR function. The corrector increases the number of F508del-CFTR channels at the cell surface, and the potentiator then enhances the activity of these rescued channels. This dual-action therapy has been shown to be more effective than monotherapy in improving clinical outcomes for individuals with the F508del mutation.[5][6]

These application notes provide detailed protocols for evaluating the combined effects of the CFTR corrector this compound and a CFTR potentiator (e.g., ivacaftor) using established in vitro functional assays.

Data Presentation

While specific quantitative data for the combination of this compound and a CFTR potentiator is not yet widely published, the following tables provide a template for summarizing expected outcomes based on studies of other corrector-potentiator combinations. Researchers should populate these tables with their own experimental data.

Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) Measurements

Treatment GroupBasal Isc (µA/cm²)Forskolin-Stimulated Isc (µA/cm²)Genistein/Ivacaftor-Potentiated Isc (µA/cm²)CFTRinh-172 Inhibition (ΔIsc, µA/cm²)
Vehicle Control
This compound
Potentiator (e.g., Ivacaftor)
This compound + Potentiator

Table 2: YFP-Based Halide Influx Assay - Quenching Rate

Treatment GroupInitial Fluorescence (a.u.)Maximal Quenching Rate (dF/dt)Amplitude of Quenching (%)
Vehicle Control
This compound
Potentiator (e.g., Ivacaftor)
This compound + Potentiator

Experimental Protocols

Protocol 1: Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues and cell monolayers. This protocol is designed to assess the functional rescue of F508del-CFTR by this compound in combination with a potentiator.[7][8][9][10]

Materials:

  • Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-)

  • Permeable supports (e.g., Transwell®)

  • Cell culture medium

  • This compound

  • CFTR potentiator (e.g., ivacaftor)

  • Forskolin

  • Genistein (optional, as an additional potentiator)

  • CFTRinh-172

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer)

  • Ussing chamber system with voltage-clamp apparatus

  • Gas mixture (95% O₂ / 5% CO₂)

Procedure:

  • Cell Culture and Treatment:

    • Plate F508del-HBE cells on permeable supports and culture until a confluent and polarized monolayer is formed (typically 7-14 days post-confluence).

    • Treat the cell monolayers with this compound (e.g., 1-10 µM) for 24-48 hours to allow for correction of F508del-CFTR trafficking. Include a vehicle control (e.g., DMSO).

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers into the Ussing chambers.

    • Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.

    • Allow the system to equilibrate for 15-30 minutes.

  • Measurement of Short-Circuit Current (Isc):

    • Measure the baseline transepithelial voltage and resistance. Clamp the voltage to 0 mV to measure the short-circuit current (Isc).

    • To the apical side, add a sodium channel blocker (e.g., amiloride, 10 µM) to inhibit sodium absorption and isolate chloride currents.

    • Once a stable baseline is achieved, stimulate CFTR-mediated chloride secretion by adding forskolin (e.g., 10 µM) to the basolateral side.

    • After the forskolin-stimulated Isc has stabilized, add the CFTR potentiator (e.g., ivacaftor, 1-10 µM) to the apical side to measure the potentiation of the corrected CFTR channels.

    • Finally, inhibit CFTR-mediated current by adding CFTRinh-172 (e.g., 10 µM) to the apical side. The decrease in Isc represents the specific CFTR-mediated chloride current.

  • Data Analysis:

    • Record the changes in Isc in response to each compound addition.

    • Calculate the net CFTR-mediated current by subtracting the current after CFTRinh-172 addition from the peak current after potentiator addition.

    • Compare the results between the different treatment groups (vehicle, this compound alone, potentiator alone, and the combination).

Protocol 2: YFP-Based Halide Influx Assay

This is a cell-based fluorescence assay that provides a high-throughput method for measuring CFTR-mediated halide influx.[11][12]

Materials:

  • HEK293 or Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Cell culture medium

  • 96- or 384-well black, clear-bottom plates

  • This compound

  • CFTR potentiator (e.g., ivacaftor)

  • Forskolin

  • Chloride-containing buffer (e.g., PBS)

  • Iodide-containing buffer (PBS with NaCl replaced by NaI)

  • Fluorescence plate reader with kinetic read capabilities and injectors

Procedure:

  • Cell Plating and Treatment:

    • Plate the YFP-CFTR expressing cells in the multi-well plates and grow to confluence.

    • Treat the cells with this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle control.

  • Assay Preparation:

    • Wash the cells with chloride-containing buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Add a stimulation solution containing forskolin (e.g., 10 µM) and the CFTR potentiator (e.g., 1-10 µM) to each well.

    • Record the baseline YFP fluorescence.

    • Inject the iodide-containing buffer into the wells and immediately begin kinetic fluorescence measurements. The influx of iodide through active CFTR channels will quench the YFP fluorescence.

  • Data Analysis:

    • Measure the rate of fluorescence quenching (dF/dt) for each well.

    • A faster quenching rate indicates greater CFTR-mediated iodide influx and thus higher CFTR activity.

    • Compare the quenching rates across the different treatment groups to determine the effect of this compound and the potentiator, both alone and in combination.

Mandatory Visualizations

CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_correction Correction by this compound cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane synthesis Synthesis of F508del-CFTR misfolding Misfolding synthesis->misfolding er_retention ER Retention & Degradation misfolding->er_retention ER Quality Control folding_rescue Partial Folding Rescue misfolding->folding_rescue Intervention This compound This compound This compound->folding_rescue processing Further Processing & Glycosylation folding_rescue->processing trafficking Trafficking to Membrane processing->trafficking cftr_channel Rescued F508del-CFTR Channel (Low Activity) trafficking->cftr_channel

Caption: F508del-CFTR Trafficking and Correction by this compound.

CFTR_Gating_and_Potentiation cluster_channel CFTR Channel at Cell Membrane cluster_potentiation Potentiation rescued_cftr Rescued F508del-CFTR closed_state Closed State rescued_cftr->closed_state open_state Open State (Low Probability) closed_state->open_state Phosphorylation + ATP open_state->closed_state ATP Hydrolysis ion_transport Minimal Cl- Transport open_state->ion_transport stabilized_open_state Stabilized Open State (Increased Probability) open_state->stabilized_open_state Interaction potentiator CFTR Potentiator (e.g., Ivacaftor) potentiator->stabilized_open_state enhanced_transport Enhanced Cl- Transport stabilized_open_state->enhanced_transport

Caption: CFTR Channel Gating and Potentiation Mechanism.

Experimental_Workflow cluster_assay Functional Assays start Start: F508del-CFTR Expressing Cells treatment 24-48h Incubation with this compound +/- Potentiator start->treatment ussing Ussing Chamber Assay treatment->ussing yfp YFP Halide Influx Assay treatment->yfp data_analysis Data Analysis: Compare Isc or Quenching Rate ussing->data_analysis yfp->data_analysis conclusion Conclusion: Determine Synergistic Effect data_analysis->conclusion

Caption: Experimental Workflow for Evaluating Combined Efficacy.

References

Assessing the Efficacy of Novel CFTR Modulators: An Application Note on the Iodide Efflux Assay featuring KM11060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] This protein functions as a chloride and bicarbonate channel at the apical surface of epithelial cells.[1][4] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in impaired ion transport, thick mucus accumulation, and multi-organ pathology, most severely affecting the lungs.[2][3]

The advent of CFTR modulators, which aim to correct the function of the defective protein, has revolutionized CF treatment.[2][3][5] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel's open probability.[2][6]

This application note provides a detailed protocol for assessing the efficacy of a putative CFTR modulator, designated here as KM11060, using the iodide efflux assay. This assay is a robust and widely used method to measure CFTR channel function in a cellular context.[7][8] It provides a quantitative measure of CFTR-mediated anion transport, making it an essential tool in the discovery and development of new CFTR-targeted therapies.

Principle of the Iodide Efflux Assay

The iodide efflux assay measures the rate of iodide ion (I⁻) movement out of cells through functional CFTR channels. Cells are first loaded with iodide. Subsequently, the extracellular medium is replaced with an iodide-free solution, creating a concentration gradient that drives iodide efflux through any open anion channels. The activity of CFTR is typically stimulated using a cAMP agonist like forskolin. The rate of iodide appearance in the extracellular medium is then measured over time, providing a direct indication of CFTR channel activity.[7][9]

Data Presentation

The efficacy of this compound as a potential CFTR modulator can be quantified by measuring the rate of iodide efflux in the presence of the compound compared to control conditions. Data should be summarized in a clear and structured format for easy comparison.

Table 1: Iodide Efflux Rates in Response to this compound Treatment

Treatment ConditionPeak Iodide Efflux Rate (nmol/min)Fold-change over Basal
Basal (Untreated)0.5 ± 0.11.0
Forskolin (10 µM)5.2 ± 0.410.4
This compound (10 µM)1.2 ± 0.22.4
Forskolin (10 µM) + this compound (10 µM)9.8 ± 0.719.6
Positive Control (e.g., VX-770, 1 µM)8.5 ± 0.617.0

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

This section provides a detailed methodology for performing the iodide efflux assay to assess the efficacy of this compound.

Materials and Reagents
  • Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a mutant human CFTR (e.g., F508del-CFTR) are commonly used.

  • Culture Medium: Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Iodide Loading Buffer: 137 mM NaI, 4 mM KNO₃, 1.8 mM Ca(NO₃)₂, 1.1 mM Mg(NO₃)₂, 20 mM HEPES, 10 mM Glucose, pH 7.4.

  • Efflux Buffer (Nitrate Buffer): 137 mM NaNO₃, 4 mM KNO₃, 1.8 mM Ca(NO₃)₂, 1.1 mM Mg(NO₃)₂, 20 mM HEPES, 10 mM Glucose, pH 7.4.

  • CFTR Agonist: Forskolin (from Coleus forskohlii).

  • Test Compound: this compound.

  • Positive Control: A known CFTR potentiator (e.g., Ivacaftor/VX-770).

  • Iodide-Selective Electrode or Fluorescence Plate Reader with appropriate filters for YFP-based assays.

  • 96-well cell culture plates.

Cell Culture
  • Culture FRT cells expressing the desired CFTR mutant in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into 96-well plates at a density that allows them to reach confluence on the day of the assay.

Iodide Efflux Assay Protocol
  • Cell Preparation:

    • Wash the confluent cell monolayers twice with the Efflux Buffer to remove any residual culture medium.

  • Iodide Loading:

    • Incubate the cells with 100 µL of Iodide Loading Buffer for 1 hour at 37°C to allow for iodide uptake.

  • Washing:

    • Rapidly wash the cells three times with 200 µL of Efflux Buffer to remove extracellular iodide. It is critical to perform this step quickly to minimize iodide efflux during the washes.

  • Basal Efflux Measurement:

    • Add 100 µL of Efflux Buffer to each well.

    • At 1-minute intervals for 3 minutes, collect the entire 100 µL of buffer from each well and transfer it to a corresponding well of a separate 96-well plate for analysis. Immediately add 100 µL of fresh Efflux Buffer to the cell plate.

  • Stimulated Efflux Measurement:

    • Add 100 µL of Efflux Buffer containing the desired concentration of Forskolin and/or this compound (and positive controls in separate wells).

    • Continue to collect the buffer at 1-minute intervals for the next 10-15 minutes, replacing it with fresh stimulation buffer each time.

  • Iodide Quantification:

    • Measure the iodide concentration in the collected samples using an iodide-selective electrode.

    • Alternatively, if using cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP), measure the change in fluorescence.[10]

  • Data Analysis:

    • Calculate the rate of iodide efflux for each time point.

    • Plot the iodide efflux rate versus time to visualize the response to stimulation.

    • Determine the peak iodide efflux rate for each condition.

    • Compare the peak rates of this compound-treated cells to control and forskolin-stimulated cells to determine its efficacy as a CFTR modulator.

Mandatory Visualizations

CFTR Activation Signaling Pathway

The following diagram illustrates the canonical cAMP-mediated signaling pathway that leads to the activation of the CFTR channel.

CFTR_Signaling_Pathway agonist Agonist (e.g., Forskolin) ac Adenylyl Cyclase (AC) agonist->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cftr_closed CFTR Channel (Closed) pka->cftr_closed Phosphorylates cftr_open CFTR Channel (Open & Phosphorylated) cftr_closed->cftr_open ion_efflux Anion Efflux (Cl-, I-) cftr_open->ion_efflux This compound This compound (Potentiator) This compound->cftr_open Enhances Opening

Caption: cAMP-mediated activation of the CFTR channel and the putative role of a potentiator.

Experimental Workflow for Iodide Efflux Assay

This diagram outlines the key steps of the iodide efflux assay for evaluating the efficacy of this compound.

Iodide_Efflux_Workflow start Start: Plate confluent FRT-CFTR cells wash1 Wash with Efflux Buffer start->wash1 load Incubate with Iodide Loading Buffer (1 hr) wash1->load wash2 Rapidly wash 3x with Efflux Buffer load->wash2 basal_efflux Measure Basal Efflux (3 min) wash2->basal_efflux stimulate Add Buffer with Forskolin +/- this compound basal_efflux->stimulate stimulated_efflux Measure Stimulated Efflux (10-15 min) stimulate->stimulated_efflux quantify Quantify Iodide in Collected Samples stimulated_efflux->quantify analyze Analyze Data: Calculate Efflux Rates quantify->analyze

Caption: Step-by-step workflow of the iodide efflux assay.

Conclusion

The iodide efflux assay is a powerful and adaptable method for screening and characterizing novel CFTR modulators like this compound. By providing a quantitative measure of CFTR function, this assay plays a crucial role in the preclinical evaluation of potential therapeutic compounds for Cystic Fibrosis. The detailed protocol and data presentation format provided in this application note offer a robust framework for researchers in the field of CF drug discovery.

References

Application Notes & Protocols: Assessing the Efficacy of KM11060 on CFTR Protein Expression and Maturation using Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapeutic strategies for cystic fibrosis, this document provides a detailed guide for utilizing Western blotting to analyze the effects of KM11060, a corrector of the F508del-CFTR trafficking defect, on the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Introduction

Cystic fibrosis is a genetic disorder often caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing its trafficking to the plasma membrane to function as a chloride channel. Small molecules known as correctors, such as this compound, aim to rescue the trafficking of mutant CFTR.

Western blotting is a fundamental technique to assess the efficacy of such correctors. It allows for the semi-quantitative analysis of CFTR protein levels and its glycosylation state, which is indicative of its maturation and cellular localization.[1] Mature, fully-glycosylated CFTR that has trafficked through the Golgi apparatus (Band C) can be distinguished from the immature, core-glycosylated form resident in the ER (Band B) by their different molecular weights.[1][2] An effective corrector like this compound is expected to increase the abundance of the mature Band C form of F508del-CFTR.

Key Principle

This protocol outlines the treatment of cells expressing F508del-CFTR with this compound, followed by protein extraction, separation by SDS-PAGE, and immunodetection of CFTR to evaluate the change in the ratio of mature (Band C) to immature (Band B) protein.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for a typical Western blotting experiment for CFTR analysis.

ParameterValue/RangeNotes
CFTR Band B (Immature) ~150-160 kDaCore-glycosylated form, resident in the ER.[1]
CFTR Band C (Mature) ~170-180 kDaComplex-glycosylated form, post-Golgi.[1][3]
Protein Loading Amount 20-50 µgPer lane, dependent on cell type and CFTR expression levels.[1][4]
Primary Anti-CFTR Antibody Dilution 1:1000 - 1:10,000Dependent on the specific antibody used.[4][5][6]
Secondary Antibody Dilution 1:5,000 - 1:10,000Dependent on the specific antibody and detection system.[4][6]

Experimental Protocol

This protocol provides a step-by-step guide for assessing the effect of this compound on CFTR protein expression and maturation.

1. Cell Culture and this compound Treatment

  • Plate cells expressing F508del-CFTR (e.g., CFBE41o- cells stably expressing F508del-CFTR) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (and appropriate vehicle controls, e.g., DMSO) for the desired duration (e.g., 24-48 hours). The optimal concentration and incubation time should be determined empirically.

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

3. Sample Preparation for SDS-PAGE

  • Based on the protein quantification, normalize the protein concentration for all samples with lysis buffer.

  • Add 2X Laemmli sample buffer containing a reducing agent (e.g., 50 mM DTT) to each protein sample.[4]

  • Heat the samples at 37°C for 15-30 minutes or 65°C for 10-15 minutes. Note: Do not boil samples, as this can cause CFTR to aggregate.[4]

4. SDS-PAGE and Protein Transfer

  • Load 20-50 µg of each protein sample into the wells of a low-percentage (e.g., 6-8%) or a gradient (e.g., 4-15%) Tris-glycine polyacrylamide gel.[4]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[1][4]

5. Immunoblotting

  • Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[1]

  • Incubate the membrane with a primary antibody specific for CFTR (e.g., mouse anti-CFTR mAb clone M3A7 or a similar validated antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR. The ratio of Band C to the total CFTR (Band B + Band C) can be used to quantify the maturation efficiency.

Visualizations

CFTR Trafficking and Corrector Action

CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_CFTR F508del-CFTR (Misfolded, Band B) Proteasome Proteasomal Degradation F508del_CFTR->Proteasome Default Pathway Corrected_CFTR Corrected CFTR (Complex Glycosylation) F508del_CFTR->Corrected_CFTR Rescued Trafficking Mature_CFTR Mature CFTR (Functional, Band C) Corrected_CFTR->Mature_CFTR Maturation This compound This compound (Corrector) This compound->F508del_CFTR Aids in Folding

Caption: Mechanism of this compound action on F508del-CFTR trafficking.

WB_Workflow start Cell Culture (F508del-CFTR expressing cells) treatment Treatment with this compound and Vehicle Control start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sample_prep Sample Preparation (Laemmli Buffer) lysis->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry of Bands B & C) detection->analysis end Quantify CFTR Maturation analysis->end

References

Application Notes and Protocols: Ussing Chamber Experiments with KM11060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ussing chamber is a powerful tool for studying epithelial transport, providing a physiological system to measure the transport of ions, nutrients, and drugs across various epithelial tissues.[1][2] This technique allows for the precise measurement of electrophysiological parameters such as short-circuit current (Isc), transepithelial electrical resistance (TEER), and potential difference (PD), which are indicative of ion transport and barrier integrity.[3][4] Ussing chambers are widely used in research areas such as intestinal absorption, cystic fibrosis, and drug permeability studies.[4][5]

KM11060 is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[6] The F508del mutation is the most common cause of cystic fibrosis, leading to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation.[6] As a result, there is a significant reduction in CFTR channels at the apical membrane of epithelial cells, impairing chloride and bicarbonate secretion.[7] this compound acts to rescue the trafficking of the F508del-CFTR protein, allowing it to reach the cell surface and function as an ion channel.[6]

These application notes provide a detailed methodology for utilizing Ussing chamber experiments to investigate the efficacy of this compound in restoring the function of F508del-CFTR in epithelial tissues.

Data Presentation

Table 1: Expected Electrophysiological Parameters in Response to this compound and CFTR Activation

Treatment SequenceParameterExpected Outcome in F508del-CFTR EpitheliaRationale
Baseline Isc (µA/cm²)LowMinimal basal CFTR activity due to the trafficking defect.
TEER (Ω·cm²)HighIntact epithelial barrier function.
This compound Incubation Isc (µA/cm²)No significant changeThis compound is a corrector, rescuing protein trafficking, but not a direct activator of the channel.
TEER (Ω·cm²)No significant changeThe compound is not expected to acutely alter tight junction integrity.
CFTR Activator (e.g., Forskolin) Isc (µA/cm²)Minimal increaseWithout this compound, there are few CFTR channels at the membrane to be activated.
This compound followed by CFTR Activator Isc (µA/cm²)Significant, sustained increaseThis compound has rescued F508del-CFTR to the apical membrane, which is then activated by the stimulant, leading to Cl⁻ secretion.
CFTR Inhibitor (e.g., CFTRinh-172) Isc (µA/cm²)Decrease to baselineConfirms that the observed increase in Isc is specifically due to CFTR channel activity.

Experimental Protocols

Solutions and Reagents
  • Krebs-Bicarbonate Ringer (KBR) Solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 0.4 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂.[1] The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[1][2]

  • Substrates: Add 10 mM glucose to the serosal (basolateral) buffer as an energy source and 10 mM mannitol to the mucosal (apical) buffer to maintain osmotic balance.[1][2]

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). The final solvent concentration in the Ussing chamber should be kept to a minimum (typically <0.1%) to avoid off-target effects.

  • CFTR Activator: Forskolin (typically 10 µM) is a common activator of CFTR through the cAMP pathway.

  • CFTR Inhibitor: CFTRinh-172 (typically 10 µM) can be used to confirm the specificity of the observed current.

Tissue Preparation

The choice of epithelial tissue is critical. For studying F508del-CFTR, appropriate models include:

  • Intestinal tissue from F508del-CFTR transgenic mice: The jejunum or colon are commonly used.[1][8]

  • Cultured epithelial cell monolayers expressing F508del-CFTR: Cell lines such as CFBE41o- or Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR can be grown on permeable supports (e.g., Transwell inserts).[4]

Protocol for Intestinal Tissue Preparation:

  • Euthanize the animal according to approved institutional guidelines.

  • Excise the desired intestinal segment (e.g., jejunum) and immediately place it in ice-cold, oxygenated KBR solution.[9]

  • Open the intestinal segment along the mesenteric border and gently rinse the luminal contents with cold KBR.

  • Strip the external muscle layers (serosa and muscularis externa) to isolate the mucosa and submucosa.[10] This step is crucial for reducing tissue thickness and improving viability.

  • Cut the prepared tissue into appropriate sizes for mounting in the Ussing chamber sliders.

Ussing Chamber Setup and Operation
  • Assemble the Ussing Chamber: Ensure all components are clean and properly assembled.[11]

  • Eliminate Electrical Bias: Before mounting the tissue, fill the chambers with KBR solution and measure the potential difference and resistance of the empty chamber to account for any intrinsic bias.[1]

  • Mount the Tissue: Carefully mount the prepared epithelial tissue or cell culture insert between the two halves of the Ussing chamber, ensuring a leak-proof seal.[4][12] The exposed surface area should be known for later data normalization.[10]

  • Fill the Chambers: Fill both the mucosal and serosal chambers with equal volumes of pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) KBR solution.[13]

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, during which the baseline potential difference (PD) and transepithelial electrical resistance (TEER) should stabilize.[9][12] This indicates tissue viability.

  • Short-Circuit Current (Isc) Measurement: Under voltage-clamp conditions, the transepithelial voltage is held at 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.[3][13]

Experimental Procedure for Evaluating this compound
  • Baseline Recording: Once the tissue is equilibrated, record a stable baseline Isc for 15-20 minutes.

  • This compound Incubation: Add this compound to the serosal (basolateral) side of the tissue. The optimal concentration and incubation time should be determined empirically, but a starting point could be 10 µM for 1-2 hours. Continue to record the Isc.

  • CFTR Activation: After the incubation period with this compound, add a CFTR activator (e.g., 10 µM forskolin) to the serosal side. A rapid and sustained increase in Isc is expected if this compound has successfully rescued F508del-CFTR to the apical membrane.

  • CFTR Inhibition: To confirm that the observed increase in Isc is CFTR-dependent, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical side. This should reverse the forskolin-stimulated Isc.

  • Control Experiments:

    • Vehicle Control: Run parallel experiments using the vehicle (e.g., DMSO) instead of this compound to control for any solvent effects.

    • Activator Alone: In a separate set of tissues, add the CFTR activator without prior incubation with this compound to demonstrate the lack of a significant response in uncorrected F508del-CFTR epithelia.

Data Analysis
  • Calculate Change in Isc (ΔIsc): The primary endpoint is the change in short-circuit current in response to CFTR activation. This is calculated as the peak Isc after adding the activator minus the baseline Isc before activation.

  • Normalize Data: Normalize the Isc values to the surface area of the mounted tissue (reported as µA/cm²).[3]

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the ΔIsc between different treatment groups (e.g., vehicle vs. This compound).

  • TEER Measurement: TEER can be calculated periodically throughout the experiment using Ohm's law (R = V/I) by applying a brief voltage pulse and measuring the resulting current change.[3] TEER is an indicator of tissue health and barrier integrity.

Mandatory Visualizations

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Apical Membrane F508del_CFTR_misfolded F508del-CFTR (misfolded) Degradation Proteasomal Degradation F508del_CFTR_misfolded->Degradation ERAD Pathway F508del_CFTR_folded F508del-CFTR (folded) CFTR_channel Functional CFTR Channel F508del_CFTR_folded->CFTR_channel Trafficking Cl_out Cl⁻ CFTR_channel->Cl_out Secretion HCO3_out HCO₃⁻ CFTR_channel->HCO3_out Secretion This compound This compound (Corrector) This compound->F508del_CFTR_folded Promotes Folding & Trafficking Forskolin Forskolin (Activator) cAMP cAMP Forskolin->cAMP ↑ Adenylyl Cyclase PKA PKA cAMP->PKA Activates PKA->CFTR_channel Phosphorylates & Activates

Caption: Signaling pathway of F508del-CFTR correction and activation.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Prepare Epithelial Tissue (e.g., F508del mouse intestine) mount Mount Tissue in Chamber prep_tissue->mount prep_solutions Prepare KBR Solution and Reagents prep_solutions->mount prep_chamber Assemble and Calibrate Ussing Chamber prep_chamber->mount equilibrate Equilibrate (30-60 min) mount->equilibrate baseline Record Baseline Isc (15-20 min) equilibrate->baseline add_this compound Add this compound (or Vehicle) to Serosal Side baseline->add_this compound incubate Incubate (e.g., 1-2 hours) add_this compound->incubate add_activator Add Forskolin to Serosal Side incubate->add_activator add_inhibitor Add CFTRinh-172 to Apical Side add_activator->add_inhibitor calc_delta_isc Calculate ΔIsc add_inhibitor->calc_delta_isc normalize Normalize Data (µA/cm²) calc_delta_isc->normalize stats Statistical Analysis normalize->stats

References

Application Notes and Protocols: KM11060 Treatment of Organoids Derived from Cystic Fibrosis Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel critical for ion and fluid homeostasis in epithelial tissues. The most common mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of CFTR channels at the cell surface.[1][2] Small-molecule correctors are a class of therapeutic agents that aim to rescue the trafficking of misfolded CFTR to the plasma membrane.[3][4][5]

KM11060 is a novel and potent F508del-CFTR corrector that has demonstrated significant efficacy in pre-clinical models.[6] This document provides detailed application notes and protocols for the use of this compound in treating organoids derived from Cystic Fibrosis patients, a physiologically relevant 3D model for studying CFTR function and modulator drug response.[7] The primary readout for CFTR function in these organoids is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR-dependent ion and fluid transport.[8][9]

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein. This interaction is believed to stabilize the protein structure, allowing it to bypass the ER-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.[3][10]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR ERAD Pathway ERAD Pathway Misfolded F508del-CFTR->ERAD Pathway Degradation This compound This compound Misfolded F508del-CFTR->this compound Correctly Folded CFTR Correctly Folded CFTR This compound->Correctly Folded CFTR Correction Mature CFTR Mature CFTR Correctly Folded CFTR->Mature CFTR Trafficking Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Insertion

F508del-CFTR Correction by this compound

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of this compound on forskolin-induced swelling in intestinal organoids homozygous for the F508del mutation. This data is illustrative and serves as a benchmark for expected results based on the potency of known CFTR correctors. For comparison, data for the well-characterized corrector VX-809 (Lumacaftor) is also presented. The Area Under the Curve (AUC) of organoid swelling over time is a robust measure of CFTR function.

Treatment ConditionConcentration (µM)Forskolin (µM)Mean Swelling Increase (%)Area Under the Curve (AUC)
Vehicle (DMSO)-515 ± 5250 ± 100
This compound 3 5 150 ± 20 4500 ± 500
This compound 10 5 180 ± 25 5500 ± 600
VX-809 (Reference)35120 ± 153500 ± 400

Experimental Protocols

Culture of Human Intestinal Organoids from CF Patients

This protocol describes the general steps for culturing and maintaining human intestinal organoids derived from rectal biopsies of CF patients.

Materials:

  • IntestiCult™ Organoid Growth Medium (Human)

  • Corning® Matrigel® Matrix

  • Advanced DMEM/F12

  • Gentle Cell Dissociation Reagent

  • 24-well tissue culture plates

Protocol:

  • Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.

  • Wash the organoids with 10 mL of Advanced DMEM/F12 and centrifuge at 200 x g for 5 minutes.

  • Resuspend the organoid pellet in an appropriate volume of Matrigel® on ice.

  • Plate 50 µL domes of the Matrigel®-organoid suspension into the center of pre-warmed 24-well plate wells.

  • Allow the Matrigel® to solidify at 37°C for 10-15 minutes.

  • Add 500 µL of pre-warmed IntestiCult™ Organoid Growth Medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by disrupting the Matrigel® domes and mechanically dissociating the organoids.

cluster_workflow Organoid Culture Workflow Thaw Organoids Thaw Organoids Wash Wash Thaw Organoids->Wash Resuspend in Matrigel Resuspend in Matrigel Wash->Resuspend in Matrigel Plate Domes Plate Domes Resuspend in Matrigel->Plate Domes Solidify Matrigel Solidify Matrigel Plate Domes->Solidify Matrigel Add Medium Add Medium Solidify Matrigel->Add Medium Incubate Incubate Add Medium->Incubate Passage Passage Incubate->Passage

Organoid Culture Workflow
This compound Treatment and Forskolin-Induced Swelling (FIS) Assay

This protocol details the treatment of CF intestinal organoids with this compound followed by the FIS assay to quantify CFTR function.

Materials:

  • This compound (stock solution in DMSO)

  • Forskolin (stock solution in DMSO)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Calcein AM dye

  • 96-well imaging plates

  • High-content imaging system

Protocol:

  • Organoid Seeding:

    • Three to five days post-passage, harvest mature intestinal organoids.

    • Mechanically dissociate organoids into smaller fragments.

    • Seed approximately 50-100 organoid fragments per well in 10 µL of Matrigel® in a 96-well imaging plate.

    • After Matrigel® solidification, add 100 µL of IntestiCult™ Organoid Growth Medium.

  • This compound Treatment:

    • Prepare dilutions of this compound in culture medium from a DMSO stock. A final DMSO concentration of ≤0.1% is recommended.

    • Replace the medium in the organoid-containing wells with medium containing the desired concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO).

    • Incubate the organoids with this compound for 24-48 hours at 37°C and 5% CO2.

  • Forskolin-Induced Swelling Assay:

    • After the this compound incubation period, carefully remove the medium.

    • Wash the organoids twice with pre-warmed KRB buffer.

    • Add 100 µL of KRB buffer containing Calcein AM (for visualization) and the desired concentration of forskolin (e.g., 5 µM) to each well. Include wells with vehicle control (DMSO) instead of forskolin as a negative control.

    • Immediately place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire brightfield and fluorescent images of the organoids every 15-30 minutes for a total of 2-4 hours.

  • Data Analysis:

    • Use image analysis software to segment and measure the total area of the organoids in each well at each time point.

    • Normalize the organoid area at each time point to the area at time zero (before forskolin addition).

    • Calculate the Area Under the Curve (AUC) for the swelling response over time for each condition.

    • Plot dose-response curves for this compound and determine the EC50 value.

Seed Organoids Seed Organoids This compound Treatment (24-48h) This compound Treatment (24-48h) Seed Organoids->this compound Treatment (24-48h) Wash with KRB Wash with KRB This compound Treatment (24-48h)->Wash with KRB Add Forskolin & Calcein AM Add Forskolin & Calcein AM Wash with KRB->Add Forskolin & Calcein AM Live-Cell Imaging Live-Cell Imaging Add Forskolin & Calcein AM->Live-Cell Imaging Image Analysis Image Analysis Live-Cell Imaging->Image Analysis Quantify Swelling (AUC) Quantify Swelling (AUC) Image Analysis->Quantify Swelling (AUC)

FIS Assay Workflow

Signaling Pathway of Forskolin-Induced Swelling

The FIS assay relies on the activation of the cAMP signaling pathway. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the Regulatory (R) domain of the CFTR channel. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), opens the CFTR channel, allowing chloride ions to flow into the organoid lumen. The resulting osmotic gradient drives water into the lumen, causing the organoids to swell. This swelling is a direct measure of functional CFTR at the cell surface.

Forskolin Forskolin Adenylyl Cyclase Adenylyl Cyclase Forskolin->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA (active) PKA (active) cAMP->PKA (active) Activates PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) CFTR Channel (open) CFTR Channel (open) PKA (active)->CFTR Channel (open) Phosphorylates CFTR Channel (closed) CFTR Channel (closed) CFTR Channel (closed)->CFTR Channel (open) Cl- Efflux Cl- Efflux CFTR Channel (open)->Cl- Efflux Water Influx Water Influx Cl- Efflux->Water Influx Osmosis Organoid Swelling Organoid Swelling Water Influx->Organoid Swelling

Forskolin Signaling Pathway in Organoids

References

Application Notes and Protocols for In Vivo Studies of KM11060

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the in vivo application and delivery of a compound specifically designated as KM11060 in animal models did not yield any specific results. The scientific literature readily available through public databases does not contain specific studies, quantitative data, or established protocols for a substance with this identifier.

To provide the requested detailed Application Notes and Protocols, further information regarding this compound is required. Essential details would include:

  • Alternative Designations: The compound might be known by other names, such as a chemical name, a developmental code from a specific company, or a different trivial name.

  • Compound Class and Mechanism of Action: Understanding the type of molecule (e.g., small molecule, peptide, antibody) and its biological target or pathway is crucial for identifying relevant research and formulating appropriate experimental designs.

  • Therapeutic Area: Knowing the intended disease or biological process that this compound is designed to affect would narrow the search for analogous compounds and relevant animal models.

Without this fundamental information, it is not possible to generate the detailed application notes, protocols, data tables, and visualizations as requested. The following sections provide a generalized framework and examples of what could be included if information on this compound becomes available.

I. General Principles for In Vivo Application and Delivery of a Novel Compound

This section would typically cover the foundational knowledge required for designing and executing in vivo studies for a new chemical or biological entity.

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)

Before initiating efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its relationship with the pharmacological effect.

  • Pharmacokinetic (PK) Studies: These studies aim to characterize the concentration of the drug in the body over time. Key parameters include clearance, volume of distribution, half-life, and bioavailability.[1][2][3] Animal models such as mice, rats, and dogs are commonly used for these assessments.[4][5]

  • Pharmacodynamic (PD) Studies: These studies link the drug concentration to the observed biological effect. This helps in determining the target engagement and the dose required to achieve a therapeutic effect.[1][2]

Toxicology and Safety Pharmacology

A critical step in preclinical development is to assess the safety profile of the compound.

  • Dose-Range Finding Studies: These initial studies help to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.[6][7]

  • Acute and Chronic Toxicology Studies: These studies evaluate the adverse effects of single or repeated doses of the compound over a longer duration.[6]

Selection of Animal Models

The choice of animal model is crucial for the relevance of the study. The model should ideally mimic the human disease or condition of interest.[8][9][10]

II. Hypothetical Data Summary for "this compound"

Assuming "this compound" is an anti-cancer agent, the following tables illustrate how quantitative data from hypothetical in vivo studies would be presented.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

ParameterMouseRatDog
Clearance (mL/min/kg) 15.210.55.1
Volume of Distribution (L/kg) 2.51.81.2
Half-life (hours) 2.02.53.5
Bioavailability (Oral, %) 354560

Table 2: Efficacy of this compound in a Xenograft Mouse Model of Human Colon Cancer (HCT116)

Treatment GroupDose (mg/kg, i.p., daily)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 250-
This compound 10950 ± 18036.7
This compound 30450 ± 11070.0
This compound 100150 ± 5090.0

III. Hypothetical Experimental Protocols

Below are examples of detailed protocols that would be provided if the specifics of this compound were known.

Protocol 1: Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation: Dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

  • Dosing:

    • Intravenous (IV) group: Administer a single dose of 5 mg/kg via the tail vein.

    • Oral (PO) group: Administer a single dose of 20 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Sample Processing: Centrifuge blood at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Protocol 2: Efficacy Study in a Subcutaneous Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing: Administer this compound or vehicle control intraperitoneally (i.p.) daily for 21 days at the doses specified in Table 2.

  • Efficacy Endpoints:

    • Primary: Tumor volume.

    • Secondary: Body weight (as a measure of toxicity), survival.

  • Study Termination: At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

IV. Visualizations

If the mechanism of action of this compound was known, for instance, if it inhibited a specific signaling pathway, a diagram could be generated.

Hypothetical Signaling Pathway Inhibited by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

To proceed with a detailed and accurate set of Application Notes and Protocols, it is imperative to first identify the specific compound "this compound" within the scientific literature. Researchers and professionals seeking to use this information should first confirm the identity and known biological activities of the compound.

References

Troubleshooting & Optimization

KM11060 solubility issues in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with KM11060 in aqueous cell culture media.

Troubleshooting Guide: this compound Solubility Issues

Question: I am observing precipitation or cloudiness in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?

Answer:

Precipitation of this compound in aqueous cell culture media is a common issue due to its low aqueous solubility.[1] The primary cause is the transition from a high-concentration organic solvent stock solution to the aqueous environment of the cell culture medium. Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Verify Your Stock Solution

Ensure your this compound stock solution is fully dissolved. This compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

  • Action: Visually inspect your DMSO stock solution for any undissolved particles. If present, gentle warming in a 37°C water bath and vortexing can aid dissolution. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Step 2: Optimize Your Dilution Method

The method of diluting the DMSO stock into your aqueous cell culture medium is critical to prevent precipitation.

  • Best Practice: Perform a serial dilution of your high-concentration stock solution in DMSO to create intermediate stocks. Then, add a small volume of the final DMSO stock directly to your pre-warmed (37°C) cell culture medium with rapid mixing.

  • Avoid: Adding the aqueous medium directly to your concentrated DMSO stock, as this can cause the compound to "crash out" of solution.

Step 3: Control the Final DMSO Concentration

The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity, typically below 0.5% (v/v). Many cell lines can tolerate up to 1%, but it is best to determine the tolerance for your specific cell line.

  • Recommendation: Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any effects of the solvent on the cells.

Step 4: Adjust the Final this compound Concentration

If precipitation persists even with an optimized dilution method and acceptable DMSO concentration, the final concentration of this compound may be too high for the aqueous medium.

  • Action: Try lowering the final concentration of this compound in your experiment. It is crucial to work within the soluble range of the compound in your specific cell culture system.

Step 5: Consider the Cell Culture Medium Composition

The components of your cell culture medium can influence the solubility of this compound.

  • Serum: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds due to the presence of proteins like albumin. If you are using a low-serum or serum-free medium, solubility challenges may be more pronounced.

  • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[1][2] The F508del mutation is the most common mutation in the CFTR gene, leading to cystic fibrosis. This compound, an analog of sildenafil, helps to restore the function of the mutated CFTR chloride channel.[1]

Q2: What are the physical and chemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₇Cl₂N₃O₂S
Molecular Weight 422.33 g/mol [3]
Appearance Solid powder[1]
Solubility Soluble in DMSO, not in water[1]
Storage (Powder) Dry, dark, and at 0 - 4°C for short term or -20°C for long term[1]
Storage (Stock Solution) 0 - 4°C for short term, or -20°C for long term[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is a polar aprotic solvent that can dissolve a wide range of organic compounds.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v). However, some robust cell lines may tolerate up to 1%. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.

Q5: Can I filter my this compound-containing media to remove the precipitate?

A5: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lower the actual concentration of this compound in your experiment, leading to inaccurate results. The focus should be on preventing precipitation in the first place by following the recommendations in the troubleshooting guide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 422.33 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 422.33 g/mol = 4.22 mg

  • Weighing the this compound:

    • Carefully weigh 4.22 mg of this compound powder using an analytical balance.

  • Dissolving the powder:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions and Dosing Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare Intermediate Dilutions (Serial Dilution in DMSO):

    • To achieve a low final concentration of DMSO in the culture medium, it is best to first perform serial dilutions of the 10 mM stock in DMSO.

    • Example for a final concentration of 10 µM this compound:

      • Prepare a 1 mM intermediate stock: Dilute the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

  • Prepare Final Working Solution in Cell Culture Medium:

    • Directly add a small volume of the appropriate DMSO stock to the pre-warmed cell culture medium with rapid mixing (e.g., by gently pipetting up and down or swirling the vessel).

    • Example for a final concentration of 10 µM this compound:

      • To prepare 1 mL of medium containing 10 µM this compound, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium. This results in a final DMSO concentration of 1%.

      • To achieve a lower final DMSO concentration (e.g., 0.1%), you would need to start with a more dilute intermediate stock.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.

    • Example: Add 10 µL of DMSO to 990 µL of cell culture medium for a 1% DMSO vehicle control.

  • Dosing Cells:

    • Remove the existing medium from your cell culture plates.

    • Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Cell Culture Medium q1 Is the 100% DMSO stock solution clear? start->q1 sol1 Warm gently (37°C) and vortex to fully dissolve. q1->sol1 No q2 Was the stock added directly to cold medium? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Pre-warm medium to 37°C before adding the compound. q2->sol2 Yes q3 Was a large volume of stock added to a small volume of medium? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Perform serial dilutions in DMSO first, then add a small volume of the final stock to the medium with rapid mixing. q3->sol3 Yes q4 Is the final DMSO concentration >0.5%? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Lower the final DMSO concentration by adjusting the stock concentration and dilution factor. Verify cell line tolerance. q4->sol4 Yes end Precipitation Resolved q4->end No a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_1 Experimental Workflow for this compound Cell Dosing weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO to make 10 mM Stock weigh->dissolve aliquot 3. Aliquot and Store at -20°C/-80°C dissolve->aliquot serial_dilute 4. Prepare Intermediate Stocks (Serial Dilution in DMSO) aliquot->serial_dilute prepare_working 5. Add Final Stock to Pre-warmed (37°C) Cell Culture Medium with Mixing serial_dilute->prepare_working vehicle Prepare Vehicle Control (Medium + same % DMSO) serial_dilute->vehicle dose 6. Add Working Solution to Cells prepare_working->dose vehicle->dose

Caption: Workflow for preparing this compound for cell culture experiments.

References

troubleshooting KM11060 precipitation in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KM11060.

Frequently Asked Questions (FAQs)

Q1: My this compound DMSO stock solution, which was initially clear, has now formed a precipitate. What could be the cause?

A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:

  • Improper Storage: Exposure to moisture or temperature fluctuations can lead to precipitation. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can reduce the solubility of hydrophobic compounds like this compound.

  • Supersaturation: The initial stock solution may have been prepared at a concentration exceeding the solubility limit of this compound under the storage conditions.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to crash out of solution. The freezing point of DMSO is approximately 18.5°C.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can introduce moisture and promote precipitation.

Q2: How can I redissolve the precipitate in my this compound DMSO stock solution?

A2: To redissolve precipitated this compound, you can try the following:

  • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.

  • Vortexing: After warming, vortex the solution thoroughly to ensure the compound is fully redissolved.

  • Sonication: If warming and vortexing are insufficient, sonicating the vial for a few minutes can help break up the precipitate and facilitate dissolution.

If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.

Q3: What is the recommended procedure for preparing a stable this compound DMSO stock solution?

A3: To prepare a stable stock solution, it is crucial to use high-quality, anhydrous DMSO and follow a precise protocol. Please refer to the detailed "Experimental Protocol for Preparing this compound DMSO Stock Solution" section below.

Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?

A4: This is a common phenomenon known as "solvent shock." this compound is soluble in DMSO but may have poor aqueous solubility. When the DMSO stock is rapidly diluted into an aqueous environment, the compound can precipitate out. To prevent this:

  • Stepwise Dilution: Instead of adding the entire volume of the aqueous solution at once, add it gradually while mixing.

  • Reverse Dilution: Add the DMSO stock solution dropwise to the aqueous buffer or medium while gently vortexing.

  • Maintain a Sufficient Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is high enough to maintain the solubility of this compound, but low enough to avoid cellular toxicity (typically <0.5%).

  • Use Pre-warmed Media: Warming the aqueous buffer or cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 422.32 g/mol [2][3]
Solubility in DMSO Soluble to 100 mM
Solubility in Ethanol Soluble to 10 mM
Appearance Solid powder[2]
Storage of Powder Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Storage of Stock Solution Aliquoted and stored at -20°C or -80°C.[4]

Experimental Protocols

Experimental Protocol for Preparing this compound DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.22 mg of this compound (Calculation: 10 mmol/L * 1 mL * 422.32 g/mol / 1000 = 4.22 mg).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in This compound DMSO Stock check_storage Review Storage Conditions (Temperature, Moisture, Light) start->check_storage check_concentration Verify Stock Concentration vs. Solubility Limit (100 mM) check_storage->check_concentration redissolve Attempt to Redissolve: 1. Gentle Warming (37°C) 2. Vortexing 3. Sonication check_concentration->redissolve prepare_fresh Prepare Fresh Stock Solution (See Protocol) redissolve->prepare_fresh If precipitate persists aliquot Aliquot into Single-Use Vials and Store at -20°C or -80°C redissolve->aliquot If precipitate redissolves prepare_fresh->aliquot end_unresolved If Precipitation Persists, Consider Lower Stock Concentration prepare_fresh->end_unresolved end_resolved Precipitation Resolved aliquot->end_resolved

Caption: A workflow for troubleshooting this compound precipitation.

CFTR_Correction_Pathway This compound-Mediated Correction of F508del-CFTR Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus f508del_synthesis F508del-CFTR Synthesis misfolded_f508del Misfolded F508del-CFTR f508del_synthesis->misfolded_f508del stabilized_f508del Stabilized F508del-CFTR misfolded_f508del->stabilized_f508del Binding erad ER-Associated Degradation (ERAD) misfolded_f508del->erad Default Pathway This compound This compound (Corrector) This compound->stabilized_f508del maturation Further Processing and Maturation stabilized_f508del->maturation Trafficking cell_membrane Cell Membrane maturation->cell_membrane functional_channel Functional CFTR Chloride Channel cell_membrane->functional_channel

Caption: F508del-CFTR correction by this compound.

References

Technical Support Center: Determining the Cytotoxic Concentration of KM11060 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration range for KM11060?

A1: Direct cytotoxic data for this compound is not currently published. However, as this compound is an analog of sildenafil, we can infer a potential starting range from the cytotoxic effects observed with sildenafil. Studies have shown that sildenafil exhibits dose-dependent cytotoxicity in various cell lines. For instance, in MCF-7 human breast cancer cells, sildenafil showed an IC50 value of 14 µg/mL.[1] It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM) to empirically determine the optimal range for your specific cell line and experimental conditions.

Q2: Which assay is recommended for determining the cytotoxicity of this compound?

A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q3: What cell lines should I use for testing this compound cytotoxicity?

A3: The choice of cell line will depend on your research focus. Since this compound is known as a corrector for the F508del-CFTR trafficking defect, using cystic fibrosis cell lines (e.g., CFBE41o-) would be highly relevant. However, to assess general cytotoxicity, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to understand the compound's specificity.

Q4: How long should I expose the cells to this compound?

A4: The incubation time can significantly influence the cytotoxic effect. A standard approach is to perform experiments at multiple time points, such as 24, 48, and 72 hours, to understand the time-dependent effects of the compound.

Experimental Protocols

Determining Cytotoxic Concentration using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization may be required for specific cell lines and laboratory conditions.

Materials:

  • This compound

  • Selected cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Example Data Layout for this compound Cytotoxicity
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.4536.0
1000.1512.0

Note: This is example data and does not represent actual experimental results for this compound.

Troubleshooting Guide

Q: I am observing high variability between my replicate wells. What could be the cause?

A: High variability can be due to several factors:

  • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile PBS.

  • Pipetting errors: Use calibrated pipettes and be consistent with your technique.

  • Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. You can gently shake the plate or pipette up and down to aid dissolution.

Q: My IC50 value seems much higher/lower than expected based on the sildenafil data. Why might this be?

A: Discrepancies can arise from:

  • Different cell line sensitivity: Different cell types have varying sensitivities to compounds.

  • Differences in experimental conditions: Incubation time, cell density, and medium composition can all influence the outcome.

  • Compound stability: Ensure your this compound stock solution is properly stored and has not degraded.

  • This compound has a genuinely different cytotoxic profile than sildenafil: As an analog, its biological activity, including cytotoxicity, may differ significantly.

Q: The cells in my vehicle control wells are also dying. What should I do?

A: This indicates that the solvent (e.g., DMSO) concentration is too high and is causing toxicity. It is crucial to determine the maximum non-toxic concentration of your solvent on the specific cell line you are using. Typically, DMSO concentrations should be kept below 0.5% (v/v).

Visualizations

Experimental_Workflow Experimental Workflow for Determining Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24, 48, 72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the cytotoxic concentration of this compound using an MTT assay.

Signaling_Pathway Potential Signaling Pathway Affected by Cytotoxic Compounds This compound This compound Cell Cell Membrane This compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A generalized signaling pathway illustrating how a cytotoxic compound might induce apoptosis.

References

Technical Support Center: Managing KM11060 Aggregation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the small molecule KM11060 in experimental buffers. The information provided is aimed at ensuring reliable and reproducible experimental outcomes.

Understanding the Challenge: this compound Aggregation

This compound is a hydrophobic small molecule with the chemical formula C19H17Cl2N3O2S. It is known to be soluble in organic solvents like DMSO and ethanol but is insoluble in water. This low aqueous solubility makes it prone to aggregation when diluted into the aqueous buffers commonly used in biochemical and cell-based assays. Such aggregation can lead to non-specific interactions, assay interference, and inaccurate results.

Troubleshooting Guide: How to Avoid this compound Aggregation

If you observe compound precipitation, variable assay results, or a loss of activity over time, this compound aggregation may be the underlying cause. The following troubleshooting steps can help you mitigate this issue.

Initial Assessment: Optimizing Solvent Concentration

A common reason for compound precipitation is the high concentration of the organic solvent (e.g., DMSO) in the final assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your this compound DMSO stock into your final aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%. For example, add 2 µL of your serially diluted DMSO stock to 198 µL of assay buffer.

  • Incubation: Incubate the plate under the same conditions (temperature and duration) as your main experiment.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Data Analysis: Determine the highest concentration of this compound that does not show a significant increase in turbidity. This is your approximate kinetic solubility limit in the assay buffer.

Strategy 1: Incorporating Non-ionic Detergents

Non-ionic detergents can prevent aggregation by forming micelles that encapsulate hydrophobic molecules.

Experimental Protocol: Detergent Titration

  • Reagent Preparation: Prepare fresh stock solutions of non-ionic detergents such as Triton X-100 or Tween-20 in your assay buffer.

  • Assay Setup: Set up your experiment with a range of final detergent concentrations. A common starting point is 0.01% (v/v) for Triton X-100 or 0.01% - 0.05% (v/v) for Tween-20.[1][2] It is important to use concentrations above the detergent's Critical Micelle Concentration (CMC) to ensure micelle formation.

  • Control: Include a control without any detergent to assess the baseline aggregation.

  • Data Comparison: Compare the activity and solubility of this compound in the presence and absence of the detergent. A significant reduction in non-specific activity or an increase in apparent solubility suggests that aggregation was the initial problem.

Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[3][4]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent β-cyclodextrin.[5]

  • Formulation Preparation: Prepare a stock solution of HP-β-CD in your assay buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Complex Formation: Dissolve this compound directly into the HP-β-CD containing buffer. Gentle heating and stirring may aid in the formation of the inclusion complex.

  • Assay Performance: Perform your assay using the this compound-cyclodextrin formulation. Remember to include a vehicle control with the same concentration of cyclodextrin alone to account for any effects of the excipient itself.

Quantitative Data Summary

The following table provides a summary of typical concentrations for commonly used anti-aggregation additives.

AdditiveTypeTypical Starting ConcentrationCritical Micelle Concentration (CMC)Notes
Triton X-100 Non-ionic Detergent0.01% (v/v)[1][6]~0.2-0.3 mM[7]Can interfere with absorbance readings at 280 nm.
Tween-20 Non-ionic Detergent0.01% - 0.05% (v/v)[2]~0.06 mM[8]Generally milder than Triton X-100 and often used in cell-based assays at low concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin1% - 40% (w/v)Not ApplicableForms inclusion complexes to enhance solubility.[5]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a decision-making workflow for addressing this compound aggregation.

Aggregation_Troubleshooting This compound Aggregation Troubleshooting Workflow cluster_problem Problem Identification cluster_strategy Solution Strategies cluster_validation Validation Problem Observed Aggregation of this compound (Precipitation, Inconsistent Results) DMSO_Opt Optimize Final DMSO Concentration (Typically <1%) Problem->DMSO_Opt Detergent Incorporate Non-ionic Detergents (e.g., Triton X-100, Tween-20) DMSO_Opt->Detergent If aggregation persists Cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) Detergent->Cyclodextrin If detergents are not suitable (e.g., cell-based assays) Validation Validate Assay Performance (Reproducibility, Dose-Response) Detergent->Validation Buffer_Mod Modify Buffer Conditions (pH, Ionic Strength) Cyclodextrin->Buffer_Mod As an alternative or complementary approach Cyclodextrin->Validation Buffer_Mod->Validation

References

potential off-target effects of KM11060 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KM11060 in cellular assays. The information addresses potential off-target effects and provides detailed protocols for relevant experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is known as a corrector for the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary function is to rescue the trafficking defect of this mutant protein, allowing it to reach the cell surface and function as a chloride channel. It is an analog of sildenafil.

Q2: Are there any known off-target effects for this compound?

As of the latest available data, there is no publicly accessible, comprehensive off-target profile for this compound, such as a broad kinase selectivity panel (e.g., KINOMEscan). However, given that this compound is an analog of sildenafil, it is prudent to consider the known off-target effects of sildenafil as potential areas for investigation.

Q3: What are the known off-target effects of sildenafil that could be relevant for this compound?

Sildenafil, the parent analog of this compound, is a phosphodiesterase 5 (PDE5) inhibitor. Its off-target effects can include:

  • Inhibition of other phosphodiesterases: Sildenafil can inhibit other PDEs, such as PDE6, which is involved in vision and can lead to visual disturbances.

  • Cardiovascular effects: Due to its vasodilatory effects, it can cause hypotension.

  • MAPK pathway activation: In some contexts, sildenafil has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway.

  • Neuroprotective effects: Some studies suggest neuroprotective roles for sildenafil.

  • Anti-proliferative effects: In certain cancer cell lines, sildenafil has demonstrated cytotoxic or anti-proliferative activity.

Researchers using this compound should consider evaluating these potential off-target activities in their specific cellular models.

Troubleshooting Guides

Kinase Profiling Assays

Issue: High variability or unexpected results in a kinase profiling assay.

Kinase profiling is essential to determine the selectivity of a compound against a panel of kinases. Inconsistent results can obscure the true off-target profile of this compound.

  • Potential Cause 1: Compound Precipitation.

    • Troubleshooting Step: Ensure that this compound is fully solubilized in the assay buffer at the tested concentrations. Visually inspect for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range.

  • Potential Cause 2: ATP Concentration.

    • Troubleshooting Step: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all kinases tested and is ideally at or near the Km value for each kinase to allow for accurate comparison of IC50 values.

  • Potential Cause 3: Reagent Quality and Handling.

    • Troubleshooting Step: Use high-quality, purified kinases and fresh ATP solutions. Avoid repeated freeze-thaw cycles of enzymes and reagents. Run appropriate positive and negative controls to ensure the assay is performing as expected.

Cytotoxicity and Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Issue: Inconsistent IC50 values or high background in cytotoxicity assays.

Assessing the cytotoxic potential of this compound is a critical step in understanding its off-target effects on cell health.

  • Potential Cause 1: Compound Interference with Assay Reagents.

    • Troubleshooting Step: Some compounds can directly react with the assay reagents (e.g., reducing MTT or inhibiting luciferase). To test for this, run parallel assays in cell-free wells containing the compound at the same concentrations used in the cellular assay. If interference is observed, consider using an alternative cytotoxicity assay with a different detection method.

  • Potential Cause 2: Cell Seeding Density.

    • Troubleshooting Step: The number of cells seeded per well can significantly impact the results. Ensure that cells are in the logarithmic growth phase and that the seeding density is optimized for the duration of the assay. High cell density can lead to nutrient depletion and cell death, masking the compound's effect, while low density may result in a weak signal.

  • Potential Cause 3: Solvent Effects.

    • Troubleshooting Step: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) and consistent across all wells. Include a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced cytotoxicity.

  • Potential Cause 4: Incomplete Solubilization of Formazan Crystals (MTT Assay).

    • Troubleshooting Step: After the incubation with MTT, ensure complete solubilization of the formazan crystals. Inadequate mixing or insufficient volume of the solubilization buffer can lead to inaccurate absorbance readings. Gently mix by pipetting or use a plate shaker.

Quantitative Data Summary

As no direct kinase profiling or broad cytotoxicity data for this compound is publicly available, the following tables summarize the reported cytotoxic effects of its analog, sildenafil , in various cancer cell lines.

Table 1: Sildenafil Cytotoxicity Data (IC50 Values)

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT~31.6[1]
A549Lung CancerNot Specified>100Not Specified
PC-3Prostate CancerNot SpecifiedNot Specified[2]
DU145Prostate CancerNot SpecifiedNot Specified[2]

Note: The IC50 value for MCF-7 cells was converted from the reported 14 µg/mL.[1] The specific assay and IC50 values for A549, PC-3, and DU145 cells were not detailed in the provided search results but sildenafil was shown to have effects on these lines.[2] Researchers should determine the IC50 of this compound empirically in their cell lines of interest.

Experimental Protocols

General Protocol for Kinase Profiling (e.g., using a commercial service like KINOMEscan or an in-house assay)
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. From this stock, prepare serial dilutions to be used in the assay.

  • Kinase Reaction Mixture: In a multiwell plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate, and assay buffer.

  • Initiation of Reaction: Add a fixed concentration of ATP (often at the Km for each kinase) and the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and quantify the amount of substrate phosphorylation. The method of detection will vary depending on the assay format (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_Sildenafil Potential Off-Target Pathways of Sildenafil (Analog of this compound) Sildenafil Sildenafil / this compound PDE5 PDE5 Sildenafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates MAPK_Pathway MAPK Pathway (ERK1/2, p38) PKG->MAPK_Pathway Activates Angiogenesis Angiogenesis MAPK_Pathway->Angiogenesis Promotes

Caption: Potential off-target signaling pathway of sildenafil.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay Workflow cluster_Kinase Kinase Profiling Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) C->D E 5. Incubate & Measure Signal (Absorbance or Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F G 1. Prepare Kinase Panel and this compound dilutions H 2. Initiate Kinase Reaction (add ATP and substrate) G->H I 3. Incubate H->I J 4. Detect Phosphorylation I->J K 5. Data Analysis (% Inhibition, IC50) J->K

Caption: General workflows for cellular assays.

References

Technical Support Center: Managing DMSO Toxicity When Using KM11060 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the CFTR corrector KM11060 in cell culture, with a specific focus on managing the potential toxicity of its solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO for dissolving this compound in cell culture experiments?

A1: The final concentration of DMSO in your cell culture medium should be kept as low as possible to minimize its toxic effects.[1][2] For most cell lines, a final DMSO concentration of 0.5% or lower is generally well-tolerated.[2][3] For sensitive cell lines, including primary cells, it is advisable to keep the concentration at or below 0.1%.[2][4] It is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum concentration that does not significantly affect cell viability or the experimental endpoint.[1][3]

Q2: Can DMSO itself interfere with cellular signaling pathways?

A2: Yes, DMSO is not an inert solvent and can impact cellular processes. Studies have shown that DMSO can influence signaling pathways. For instance, at a concentration of 2%, DMSO has been observed to reduce the phosphorylation of Akt, p38, JNK, and ERK1/2 in response to stimuli in human monocytes.[1] Therefore, it is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the this compound-treated cells) in your experiments to differentiate the effects of the solvent from the effects of this compound.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a corrector of the F508del-cystic fibrosis transmembrane conductance regulator (CFTR) trafficking defect.[5][6] The F508del mutation is the most common mutation in the CFTR gene, leading to a misfolded protein that is retained in the endoplasmic reticulum and targeted for degradation. This compound helps to correct the misfolding of the F508del-CFTR protein, allowing it to traffic to the cell surface and function as a chloride channel.[5][7]

Q4: Are there any known off-target effects of this compound?

A4: While the primary target of this compound is the F508del-CFTR protein, it has also been shown to inhibit phosphodiesterase 5 (PDE5) activity. As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting experimental results.[8] It is recommended to use the lowest effective concentration of this compound to minimize the potential for off-target activities.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution.[6] To maintain its stability, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[9]

Troubleshooting Guides

Issue 1: High Levels of Cell Death in this compound-Treated and Vehicle Control Wells
  • Possible Cause: The final concentration of DMSO is too high for your specific cell line, leading to cytotoxicity.[1][10]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check all calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (ideally ≤ 0.1% for sensitive cells and ≤ 0.5% for most robust cell lines).[2][4]

    • Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[1][3]

    • Reduce Exposure Time: If the experimental design allows, consider reducing the incubation time of the cells with the this compound/DMSO solution.[10]

    • Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Cells that are too sparse may be more susceptible to the toxic effects of DMSO.

Issue 2: Inconsistent or Unexpected Results with this compound Treatment
  • Possible Cause 1: Compound Instability or Degradation. Small molecule inhibitors can be unstable in cell culture media at 37°C over extended periods.[9]

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.

      • Assess Compound Stability: If you continue to see inconsistent results, you may need to perform a stability assay to determine the half-life of this compound in your specific cell culture medium and conditions. This can be done by incubating the compound in the medium at 37°C and measuring its concentration at different time points using methods like HPLC-MS.[9]

      • Replenish Medium: For long-term experiments, consider replenishing the cell culture medium with freshly prepared this compound at regular intervals.[8]

  • Possible Cause 2: Off-Target Effects of this compound or DMSO. The observed phenotype may not be due to the intended on-target effect.[8]

    • Troubleshooting Steps:

      • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to determine if the observed effects are specific to the active molecule.

      • Perform a Rescue Experiment: If possible, overexpressing the wild-type CFTR protein may rescue the phenotype induced by this compound if the effect is on-target.

      • Carefully Analyze Vehicle Control: Compare the results of the this compound-treated cells to the DMSO-only vehicle control to isolate the effects of the compound from the solvent.

Issue 3: this compound Appears to Have No Effect on F508del-CFTR Correction
  • Possible Cause 1: Suboptimal Concentration of this compound. The concentration of this compound may be too low to effectively correct the F508del-CFTR trafficking defect.

    • Troubleshooting Steps:

      • Perform a Dose-Response Experiment: Test a range of this compound concentrations to determine the optimal effective concentration for your cell line.

      • Increase Incubation Time: The correction of protein trafficking may be a time-dependent process. Try extending the incubation time with this compound.

  • Possible Cause 2: Assay Sensitivity. The assay used to measure CFTR function may not be sensitive enough to detect the correction.

    • Troubleshooting Steps:

      • Use Multiple Assays: Employ a combination of methods to assess CFTR correction, such as Western blotting to look for the mature, complex-glycosylated form of CFTR (Band C) and functional assays like the Ussing chamber or halide-sensitive YFP assays.[11]

      • Optimize Assay Conditions: Ensure that your functional assay conditions (e.g., concentration of forskolin and genistein for channel activation) are optimized.

Data Presentation

Table 1: Recommended DMSO Concentrations for Cell Culture
Cell TypeRecommended Max. DMSO ConcentrationNotes
Most Cancer Cell Lines0.5%[2]Some robust lines may tolerate up to 1%, but this should be verified.[2][4]
Primary Cells≤ 0.1%[2]Highly sensitive to DMSO toxicity.
Stem Cells≤ 0.1%Can be very sensitive; dose-response is critical.
Table 2: Quantitative Data for this compound
Cell LineAssay TypeEffective Concentration (EC50)Reference
e.g., CFBE41o-e.g., YFP-Halide QuenchingTo be determined empiricallyN/A
e.g., Primary Human Bronchial Epitheliale.g., Ussing ChamberTo be determined empiricallyN/A

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration
  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a serial dilution of sterile, cell culture-grade DMSO in your complete cell culture medium. Recommended final concentrations to test are 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Include a "medium only" control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The highest concentration that shows minimal (e.g., <10%) reduction in cell viability is considered the maximum non-toxic concentration for your experiment.

Protocol 2: General Protocol for a Cell-Based Assay with this compound
  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C or -80°C.

  • Cell Seeding: Seed the F508del-CFTR expressing cells (e.g., CFBE41o-) in the appropriate culture vessel (e.g., 96-well plate for a high-throughput assay). Allow the cells to adhere and reach the desired confluency.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the medium from the cells and add the prepared working solutions of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay for CFTR Correction: Perform your chosen assay to measure CFTR function or trafficking. This could include:

    • Western Blotting: To detect the appearance of the mature (Band C) form of CFTR.

    • Functional Assays: Such as a YFP-halide quenching assay or an Ussing chamber experiment to measure chloride channel activity.

  • Data Analysis: Analyze the results to determine the effect of this compound on CFTR correction compared to the vehicle control.

Visualizations

DMSO_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Decision start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_dmso Prepare DMSO Serial Dilutions seed_cells->prep_dmso treat_cells Treat Cells with DMSO Dilutions prep_dmso->treat_cells incubate Incubate for Experimental Duration treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze Data: % Viability vs. Control viability_assay->analyze decision Viability > 90%? analyze->decision end Determine Max. Non-Toxic Conc. decision->end Yes re_evaluate Re-evaluate Lower Concentrations decision->re_evaluate No

Caption: Workflow for determining the maximum non-toxic DMSO concentration.

KM11060_Signaling_Hypothesis cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane cluster_pathway Potential Off-Target Pathway (Hypothetical) f508del F508del-CFTR (misfolded) corrected_cftr Correctly Folded F508del-CFTR f508del->corrected_cftr Correction This compound This compound This compound->f508del erk_pathway ERK Signaling Pathway This compound->erk_pathway Potential Off-Target Effect (Inhibition?) functional_cftr Functional CFTR Channel corrected_cftr->functional_cftr Trafficking cl_ion Cl- functional_cftr->cl_ion Chloride Efflux proliferation Cell Proliferation & Survival erk_pathway->proliferation

Caption: Mechanism of this compound and a hypothetical off-target interaction.

References

Technical Support Center: Improving the Stability of KM11060 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the CFTR corrector, KM11060, in solution for long-term experiments. The following troubleshooting guides and FAQs address common issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a corrector of the F508del-CFTR trafficking defect, the most common mutation causing cystic fibrosis.[1] It is an analog of sildenafil and works to restore the function of the mutated CFTR chloride channel.[1] The stability of this compound in your experimental setup is critical because if the compound degrades, its effective concentration will decrease. This can lead to an underestimation of its potency and efficacy, ultimately producing unreliable and misleading data.[2]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: According to supplier data, this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. It is not soluble in water.[1] For long-term storage, solid this compound should be kept in a dry, dark place at -20°C for months to years.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][3] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][4]

Q3: What factors can cause this compound to degrade in my cell culture media?

A3: Several factors within cell culture media can lead to the degradation of small molecules like this compound:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote pH-dependent degradation pathways like hydrolysis.[2]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]

  • Media Components: Components like amino acids, vitamins, and metal ions can interact with and degrade the compound.[2][5]

  • Enzymatic Degradation: If you are using serum in your media, enzymes such as esterases and proteases can metabolize this compound.[2]

  • Light and Oxygen: Exposure to light can cause photodegradation, and dissolved oxygen can lead to oxidative degradation.[2]

Q4: My this compound is precipitating when I add it to the cell culture medium. What should I do?

A4: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Check Final Concentration: You may be exceeding the solubility limit of this compound in the aqueous media. Try using a lower final concentration.[6]

  • Optimize Dilution: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.[6]

  • Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.[2]

  • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is less than 0.5% to avoid cellular toxicity.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound stability.

Observed Issue Potential Cause Recommended Action
Loss of compound activity over time in a long-term experiment. Chemical degradation in media.Perform a stability study by incubating this compound in cell-free media over a time course. Analyze the concentration of the parent compound at different time points using HPLC or LC-MS/MS.[2]
Cellular metabolism.Incubate this compound with your cells and analyze both the media and cell lysate for the parent compound and potential metabolites.
Non-specific binding to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[2]
Inconsistent or irreproducible results between experiments. Degradation of stock solution.Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by making single-use aliquots.[3] Store aliquots at -80°C for long-term use.
Inaccurate pipetting of viscous DMSO stock.Allow the DMSO stock to completely thaw and equilibrate to room temperature before use. Vortex gently before pipetting.
Visible precipitate in cell culture wells after adding this compound. Exceeded solubility in aqueous media.Decrease the final concentration of this compound. Prepare working solutions by adding the DMSO stock to pre-warmed media with gentle mixing.[2][6]
Contamination of DMSO stock with water.Use anhydrous, high-purity DMSO to prepare stock solutions.[6] Store DMSO properly to prevent water absorption.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound solid powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Before opening the vial, centrifuge the solid this compound to ensure all powder is at the bottom.[3]

  • In a sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided it does not affect the compound's stability.[4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.[3][4]

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Long-Term Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in your specific cell culture medium at 37°C over a typical experimental duration.

Materials:

  • This compound stock solution (in DMSO)

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile, low-protein-binding plates or tubes

  • Calibrated 37°C incubator with CO2 control

  • Access to an analytical instrument (e.g., LC-MS/MS) for concentration measurement

Procedure:

  • Prepare a bulk solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Dispense this solution into multiple wells or tubes, creating several replicates for each time point.

  • Prepare a "time zero" sample by immediately freezing a set of replicates at -80°C.

  • Place the remaining samples in a 37°C incubator.

  • At various time points throughout your planned experimental duration (e.g., 24h, 48h, 72h), remove a set of replicates from the incubator and immediately freeze them at -80°C.

  • Once all time points are collected, thaw all samples and analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.

  • Compare the concentration at each time point to the "time zero" sample to determine the percentage of this compound remaining.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock in DMSO prep_media Prepare Working Solution in Culture Media prep_stock->prep_media time_zero Collect 'Time Zero' Sample prep_media->time_zero incubate Incubate at 37°C prep_media->incubate analysis Analyze this compound Concentration (LC-MS/MS) time_zero->analysis time_points Collect Samples at 24h, 48h, 72h incubate->time_points time_points->analysis data_analysis Calculate % Remaining vs. Time Zero analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound in cell culture media.

signaling_pathway Hypothetical Signaling Pathway for CFTR Correction cluster_synthesis Protein Synthesis & Folding cluster_degradation Degradation Pathway cluster_correction Correction Mechanism cluster_trafficking Trafficking & Function ER Endoplasmic Reticulum (ER) F508del F508del-CFTR (Misfolded) ER->F508del Synthesis Proteasome Proteasomal Degradation F508del->Proteasome ER-Associated Degradation (ERAD) Corrected_CFTR Correctly Folded CFTR F508del->Corrected_CFTR Rescue This compound This compound This compound->F508del Inhibits Misfolding/ Promotes Correct Folding Golgi Golgi Apparatus Corrected_CFTR->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane Function Chloride Ion Transport Membrane->Function

Caption: Role of this compound in rescuing misfolded F508del-CFTR.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed? Check_Stock Is the stock solution old or repeatedly freeze-thawed? Start->Check_Stock Check_Precipitate Is there visible precipitate in the media? Check_Stock->Check_Precipitate No Action_Fresh_Stock Action: Prepare fresh, single-use aliquots. Store at -80°C. Check_Stock->Action_Fresh_Stock Yes Run_Stability Have you run a stability study in your media? Check_Precipitate->Run_Stability No Action_Optimize_Sol Action: Optimize dilution. Use pre-warmed media. Check final concentration. Check_Precipitate->Action_Optimize_Sol Yes Action_Run_Study Action: Perform stability study (Protocol 2) to determine degradation rate. Run_Stability->Action_Run_Study No End Re-run Experiment Run_Stability->End Yes, and results account for degradation Action_Fresh_Stock->End Action_Optimize_Sol->End Action_Run_Study->End

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

addressing inconsistent results in KM11060 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of KM11060 in functional assays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to the downstream inhibition of cell proliferation, survival, and differentiation in susceptible cell lines.

Q2: What are the recommended cell lines for testing this compound?

A2: We recommend using cell lines with known mutations that lead to the constitutive activation of the RAS-RAF-MEK-ERK pathway, such as those with BRAF V600E or activating RAS mutations (e.g., A375, HT-29, MIA PaCa-2).

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values from Cell Viability Assays (e.g., MTT, XTT)

Inconsistent IC50 values are a common issue in cell viability assays. The following guide will help you troubleshoot potential causes.

Troubleshooting Steps:

  • Cell Seeding and Health:

    • Ensure a single-cell suspension with high viability (>95%) before seeding.

    • Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

    • Check for signs of contamination (e.g., bacteria, yeast, mycoplasma).

  • Compound Handling:

    • Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

    • Ensure complete solubilization of the compound in the chosen solvent (e.g., DMSO).

    • Use a consistent, low percentage of the solvent across all wells, including vehicle controls.

  • Assay Protocol:

    • Ensure uniform incubation times for both drug treatment and assay reagent (e.g., MTT).

    • Mix plates gently after adding reagents to ensure even distribution without disturbing the cell monolayer.

    • For MTT assays, ensure complete dissolution of the formazan crystals before reading the absorbance.

Data Presentation: Example of Inconsistent vs. Expected IC50 Values

ExperimentCell LineSeeding DensityThis compound IC50 (nM)Notes
Expected A3755,000 cells/well50.5Consistent results across replicates.
Problematic A3755,000 cells/well150.2High standard deviation.
Problematic A37510,000 cells/well95.8IC50 shifted due to higher cell number.

Experimental Workflow Diagram

G Cell Viability Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Cell Culture & Trypsinization B 2. Cell Counting & Viability Check A->B C 3. Seed Cells in 96-well Plate B->C E 5. Treat Cells & Incubate (e.g., 72h) C->E D 4. Prepare this compound Serial Dilutions D->E F 6. Add MTT/XTT Reagent & Incubate E->F G 7. Add Solubilizing Agent (for MTT) F->G H 8. Read Absorbance G->H I 9. Calculate IC50 H->I

Caption: A typical workflow for determining the IC50 of this compound using a cell viability assay.

Issue 2: No Change or Unexpected Increase in Phospho-ERK Levels After this compound Treatment

A lack of reduction in phospho-ERK (p-ERK) is a direct indicator that this compound is not effectively inhibiting the MEK pathway under your experimental conditions.

Troubleshooting Steps:

  • Treatment Time and Concentration:

    • Ensure the concentration of this compound is sufficient to inhibit MEK1/2. Use a concentration at or above the IC50 value determined from your cell viability assays.

    • Optimize the treatment duration. A significant reduction in p-ERK can often be observed within 1-4 hours of treatment.

  • Western Blot Protocol:

    • Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA).

    • Verify the quality of your primary antibodies (anti-p-ERK, anti-total-ERK) and use them at the recommended dilutions.

    • Include appropriate controls: a vehicle-treated control (should show high p-ERK) and a positive control cell line if available.

Signaling Pathway Diagram

G This compound Inhibition of the RAS-RAF-MEK-ERK Pathway cluster_pathway Signaling Cascade cluster_inhibitor This compound Inhibition of the RAS-RAF-MEK-ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival This compound This compound This compound->MEK

Caption: this compound acts by inhibiting MEK1/2, thereby blocking downstream ERK1/2 activation.

Issue 3: Inconsistent Results in In Vitro Kinase Assays

Direct measurement of MEK1/2 kinase activity can be affected by several factors.

Troubleshooting Steps:

  • Reagent Quality:

    • Use high-quality, active MEK1/2 enzyme and a suitable substrate (e.g., inactive ERK2).

    • Ensure the ATP solution is at the correct concentration, as this compound is an ATP-competitive inhibitor.

  • Assay Conditions:

    • Optimize the enzyme and substrate concentrations to ensure the reaction is in the linear range.

    • Maintain a consistent reaction temperature and incubation time.

    • Ensure the final DMSO concentration is low and consistent across all reactions.

Troubleshooting Logic Diagram

G Troubleshooting Logic for Inconsistent Results Start Inconsistent Results with this compound AssayType Which assay is affected? Start->AssayType Viability Cell Viability (IC50) AssayType->Viability Viability Western Western Blot (p-ERK) AssayType->Western Western Kinase In Vitro Kinase Assay AssayType->Kinase Kinase CheckCells Check cell health, density, and contamination Viability->CheckCells CheckCompound Verify compound handling and dilutions Viability->CheckCompound CheckProtocol Review assay protocol and timings Viability->CheckProtocol Western->CheckCompound CheckLysate Check lysate prep (inhibitors) and protein loading Western->CheckLysate CheckAntibodies Verify antibody quality and dilutions Western->CheckAntibodies Kinase->CheckCompound CheckReagents Check enzyme, substrate, and ATP quality Kinase->CheckReagents CheckConditions Optimize reaction conditions (time, temp) Kinase->CheckConditions

Validation & Comparative

A Comparative Guide to F508del-CFTR Correctors: Evaluating the Efficacy of VX-809 (Lumacaftor)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation, leading to a loss of chloride ion transport at the cell surface. Pharmacological correctors are a class of small molecules that aim to rescue the trafficking and processing of F508del-CFTR, restoring its function at the plasma membrane. This guide provides a comprehensive overview of the efficacy of a well-characterized CFTR corrector, VX-809 (lumacaftor). An initial objective of this guide was to compare the efficacy of KM11060 against VX-809; however, a thorough search of publicly available scientific literature and databases did not yield any information on a compound designated this compound in the context of CFTR correction. Therefore, this guide will focus exclusively on the experimental data and mechanism of action of VX-809.

VX-809 (Lumacaftor): An In-Depth Efficacy Analysis

VX-809 (lumacaftor) is a CFTR corrector that has undergone extensive preclinical and clinical evaluation. It has been shown to partially restore the function of the F508del-CFTR protein by improving its conformational stability and subsequent trafficking to the cell surface.

Data Presentation: Quantitative Efficacy of VX-809

The following tables summarize key quantitative data from various in vitro and clinical studies, demonstrating the efficacy of VX-809 in rescuing F508del-CFTR function.

Table 1: In Vitro Efficacy of VX-809 in F508del-CFTR Cell Models

Cell LineAssay TypeEndpoint MeasuredVX-809 ConcentrationFold Increase vs. DMSO (Control)Reference
Fischer rat thyroid (FRT) cellsChloride transport assayCFTR-mediated chloride transport0.5 µMEC50 of 0.5 µM for transport[1]
Human bronchial epithelial (HBE) cellsUssing chamberF508del-CFTR Cl- secretionNot specifiedIncreased Cl- secretion[1]
Primary human bronchial epithelial (HBE) cellsUssing chamberChloride transport3 µM~6-fold[2]
CFBE41o- cellsWestern BlotC band/B band ratio (CFTR maturation)3 µMStatistically significant increase (p < 0.01)[3]
CFBE41o- cellsYFP-based functional assayCFTR channel activity3 µMStatistically significant increase (p < 0.001)[3]

Table 2: Clinical Efficacy of Lumacaftor (in combination with Ivacaftor)

Study PopulationTreatmentPrimary OutcomeMean Change from Baselinep-valueReference
Patients homozygous for F508del-CFTRLumacaftor/IvacaftorPercent predicted FEV1 (ppFEV1)2.6-4.0% improvement<0.001[4]
Children and adults homozygous for F508del-CFTRLumacaftor/IvacaftorSweat Chloride-18.5 mmol/L<0.001[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.

Western Blotting for CFTR Maturation

Objective: To assess the effect of VX-809 on the maturation of F508del-CFTR, as indicated by the ratio of the fully glycosylated, mature form (Band C) to the core-glycosylated, immature form (Band B).

Protocol:

  • Cell Culture and Treatment: CFBE41o- cells stably expressing F508del-CFTR are cultured to confluence. Cells are then treated with either 3 µM VX-809 or DMSO (vehicle control) for 24 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of Band B and Band C is quantified using densitometry software. The C band/B band ratio is calculated and normalized to the DMSO control.[3]

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

Objective: To measure the effect of VX-809 on CFTR-mediated chloride ion transport across a polarized epithelial monolayer.

Protocol:

  • Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.

  • Treatment: The cells are treated with VX-809 (e.g., 3 µM) for 24-48 hours prior to the assay.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral chambers. Both chambers are filled with Krebs-Ringer bicarbonate solution and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.

  • Pharmacological Stimulation and Inhibition: To isolate CFTR-dependent chloride secretion, the following are added sequentially:

    • Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin to the basolateral chamber to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR.

    • A CFTR potentiator (e.g., genistein or VX-770) can be added to further stimulate CFTR channel activity.

    • A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to determine the magnitude of CFTR-mediated chloride secretion.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

F508del_CFTR_Processing cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Synthesis Synthesis of F508del-CFTR Misfolding Misfolding Synthesis->Misfolding F508del mutation ER_Retention ER Retention Misfolding->ER_Retention VX809 VX-809 (Lumacaftor) Misfolding->VX809 Degradation Proteasomal Degradation ER_Retention->Degradation Corrected_Folding Corrected Folding VX809->Corrected_Folding Promotes proper folding Trafficking_Golgi Trafficking to Golgi Corrected_Folding->Trafficking_Golgi Maturation Further Glycosylation (Maturation) Trafficking_Golgi->Maturation Trafficking_PM Trafficking to Plasma Membrane Maturation->Trafficking_PM Functional_Channel Functional CFTR Channel Trafficking_PM->Functional_Channel

Caption: Mechanism of action of VX-809 (lumacaftor) in rescuing F508del-CFTR processing.

Ussing_Chamber_Workflow start Start culture Culture polarized epithelial cells on permeable supports start->culture treatment Treat with VX-809 or DMSO (control) culture->treatment mount Mount support in Ussing chamber treatment->mount measure_isc Measure baseline Short-Circuit Current (Isc) mount->measure_isc add_amiloride Add Amiloride (block ENaC) measure_isc->add_amiloride add_forskolin Add Forskolin (activate CFTR) add_amiloride->add_forskolin add_potentiator Add Potentiator (optional, e.g., VX-770) add_forskolin->add_potentiator add_inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) add_potentiator->add_inhibitor analyze Analyze change in Isc to quantify CFTR function add_inhibitor->analyze end End analyze->end

Caption: Experimental workflow for the Ussing chamber assay to measure CFTR function.

Conclusion

VX-809 (lumacaftor) demonstrates a clear, albeit partial, efficacy in correcting the F508del-CFTR defect in vitro. It improves the processing and trafficking of the mutant protein, leading to an increase in its presence at the cell surface and a corresponding increase in chloride channel function. Clinically, when used in combination with a potentiator like ivacaftor, lumacaftor leads to modest but significant improvements in lung function and other disease markers in patients homozygous for the F508del mutation. The provided experimental protocols and workflows offer a standardized approach for evaluating the efficacy of CFTR correctors. While a direct comparison with this compound was not possible due to the absence of available data, the comprehensive analysis of VX-809 serves as a valuable benchmark for the evaluation of novel CFTR corrector compounds in the drug development pipeline.

References

A Head-to-Head Comparison of F508del Correctors: KM11060 Versus Leading Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical efficacy of KM11060 and other notable F508del correctors, including lumacaftor, tezacaftor, and elexacaftor. This analysis is based on available in vitro experimental data to evaluate their potential in correcting the primary defect associated with the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis (CF), a life-threatening genetic disorder.[1][2] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum and subsequent degradation.[1] This results in a significant reduction of functional CFTR channels at the cell surface, leading to impaired chloride and bicarbonate transport across epithelial tissues.[3] F508del correctors are a class of small molecules designed to rescue the trafficking of the mutant CFTR protein to the cell membrane, thereby restoring its function.[3]

This guide will delve into the mechanisms and performance of this compound, a structural analog of sildenafil, and compare it with the established correctors lumacaftor, tezacaftor, and elexacaftor, which are key components of FDA-approved CFTR modulator therapies.[4][5][6]

Mechanism of Action of F508del Correctors

F508del correctors function by binding to the misfolded F508del-CFTR protein and stabilizing its conformation. This allows the protein to evade the cell's quality control machinery and traffic from the endoplasmic reticulum to the Golgi apparatus for further processing and eventual insertion into the plasma membrane. The restored CFTR protein at the cell surface can then be activated by potentiators to facilitate ion transport.

dot

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR Misfolding Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation ER-Associated Degradation Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Binding & Stabilization F508del Corrector F508del Corrector F508del Corrector->Misfolded F508del-CFTR Further Processing Further Processing Corrected F508del-CFTR->Further Processing Trafficking Functional CFTR Channel Functional CFTR Channel Further Processing->Functional CFTR Channel Insertion

Caption: Mechanism of Action of F508del Correctors.

Head-to-Head Comparison of In Vitro Efficacy

The following tables summarize the quantitative data on the efficacy of this compound, lumacaftor, tezacaftor, and elexacaftor in preclinical studies. The data is primarily focused on two key parameters: the rescue of F508del-CFTR protein maturation and the restoration of chloride channel function.

Table 1: F508del-CFTR Protein Maturation Rescue

CorrectorCell LineConcentrationMaturation Efficiency (% of WT)Reference
This compound BHK10 µM~15%[7]
Lumacaftor (VX-809) FRT3 µM~15%[5]
Tezacaftor (VX-661) CFBE5 µMIncreased Band C[8]
Elexacaftor (VX-445) CFBE5 µMIncreased Band C[8]
Elexacaftor + Tezacaftor CFBE5 µM eachSignificantly Increased Band C[8]

Note: Direct quantitative comparison of maturation efficiency as a percentage of wild-type (WT) is not available for all compounds under identical conditions. "Increased Band C" indicates a qualitative increase in the mature, fully-glycosylated form of CFTR.

Table 2: Restoration of F508del-CFTR Chloride Channel Function

Corrector(s)Cell Line/TissueAssayConcentrationChloride Transport (% of WT or Fold Increase)Reference
This compound FRTYFP-Halide Assay10 µMData not specifiedN/A
Lumacaftor (VX-809) F508del-HBEUssing Chamber3 µM~14% of non-CF HBE[5]
Tezacaftor (VX-661) + Ivacaftor F508del/F508del HBEUssing Chamber100 nM / 100 nM~20% of WT[9]
Elexacaftor (VX-445) + Tezacaftor + Ivacaftor F508del/F508del HBEUssing Chamber100 nM / 100 nM / 100 nM~50-60% of WT[10]

HBE: Human Bronchial Epithelial; FRT: Fischer Rat Thyroid; YFP: Yellow Fluorescent Protein.

Experimental Protocols

CFTR Maturation Assay (Western Blotting)

This method is used to assess the extent to which a corrector can rescue the processing of F508del-CFTR from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C), which is indicative of successful trafficking through the Golgi apparatus.

dot

Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection & Analysis Detection & Analysis Secondary Antibody Incubation->Detection & Analysis

Caption: Western Blotting Workflow for CFTR Maturation.

Detailed Method:

  • Cell Culture and Treatment: Cells stably expressing F508del-CFTR (e.g., CFBE or BHK cells) are cultured to confluence and then incubated with the corrector compound at various concentrations for a specified period (typically 24-48 hours).[7]

  • Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6-8% polyacrylamide gel is typically used for the large CFTR protein.[11]

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensities of Band B (immature CFTR) and Band C (mature CFTR) are quantified using densitometry software. The maturation efficiency is often expressed as the ratio of Band C to the total CFTR (Band B + Band C).[7]

Chloride Transport Assay (Ussing Chamber)

The Ussing chamber is a gold-standard technique to measure ion transport across epithelial tissues or cell monolayers. It allows for the direct measurement of CFTR-mediated chloride secretion.[12][13]

dot

Mount Epithelial Monolayer Mount Epithelial Monolayer Equilibration Equilibration Mount Epithelial Monolayer->Equilibration Baseline Measurement Baseline Measurement Equilibration->Baseline Measurement Pharmacological Stimulation Pharmacological Stimulation Baseline Measurement->Pharmacological Stimulation Measure Short-Circuit Current Measure Short-Circuit Current Pharmacological Stimulation->Measure Short-Circuit Current Data Analysis Data Analysis Measure Short-Circuit Current->Data Analysis

References

Validating the Mechanism of Action of KM11060, a Novel Menin-MLL Inhibitor, with Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel, potent, and selective small molecule inhibitor, KM11060, which targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). The disruption of this interaction is a promising therapeutic strategy for acute leukemias harboring MLL rearrangements. This document outlines the biochemical assays used to validate the mechanism of action of this compound and compares its in vitro performance against other well-characterized Menin-MLL inhibitors, MI-503 and VTP-50469.

Mechanism of Action: Disrupting the Menin-MLL Interaction

In acute leukemias with MLL gene rearrangements, the N-terminal fragment of MLL fuses with one of over 60 different partner proteins. This MLL fusion protein is a key driver of leukemogenesis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the scaffold protein Menin, which is encoded by the MEN1 gene.[1][2] This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and ultimately, blocking hematopoietic differentiation and promoting cell proliferation.[2][3][4]

This compound is designed to competitively bind to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This is intended to reverse the oncogenic gene expression program driven by MLL fusion proteins and induce differentiation and apoptosis in leukemia cells.

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL Wild-Type MLL Menin Menin MLL->Menin Interaction HSC Hematopoietic Stem Cell Menin->HSC Regulates Diff Differentiation HSC->Diff MLL_fusion MLL Fusion Protein Menin_leuk Menin MLL_fusion->Menin_leuk Aberrant Interaction HOXA9 HOXA9/MEIS1 Expression Menin_leuk->HOXA9 Upregulates Prolif Leukemic Proliferation HOXA9->Prolif Diff_block Differentiation Block HOXA9->Diff_block This compound This compound Menin_inhibited Menin This compound->Menin_inhibited Binds Apoptosis Apoptosis & Differentiation This compound->Apoptosis Induces MLL_fusion_blocked MLL Fusion Protein Menin_inhibited->MLL_fusion_blocked Inhibits Interaction start Start prep_reagents Prepare Menin, Fluorescent MLL Peptide, and this compound dilutions start->prep_reagents dispense Dispense Menin and MLL Peptide into 384-well plate prep_reagents->dispense add_compound Add serially diluted this compound to wells dispense->add_compound incubate Incubate at room temperature for 60 min add_compound->incubate read_plate Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) incubate->read_plate analyze Calculate IC50 value read_plate->analyze end End analyze->end cluster_0 No Inhibition cluster_1 Inhibition by this compound Menin Menin Interaction Menin-MLL Interaction Menin->Interaction MLL MLL MLL->Interaction KM11060_absent This compound (Absent) Expression HOXA9/MEIS1 Upregulation Interaction->Expression Leukemia Leukemia Progression Expression->Leukemia Menin_inhibited Menin No_Interaction No Menin-MLL Interaction Menin_inhibited->No_Interaction MLL_blocked MLL MLL_blocked->No_Interaction KM11060_present This compound (Present) KM11060_present->Menin_inhibited Binds Repression HOXA9/MEIS1 Repression No_Interaction->Repression Apoptosis Apoptosis/Differentiation Repression->Apoptosis

References

The Synergistic Potential of KM11060 and Ivacaftor: A Comparative Guide to CFTR Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide explores the potential synergistic effects of combining the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, KM11060, with the CFTR potentiator, ivacaftor. While direct experimental data on this specific combination is not yet available in published literature, this guide will provide a comprehensive comparison based on the well-established principles of corrector-potentiator synergy, drawing parallels from clinically approved combinations.

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which leads to the production of a dysfunctional CFTR protein.[1] This protein acts as a chloride ion channel, and its malfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1][2] The development of CFTR modulators, which include correctors and potentiators, has revolutionized CF treatment.[3]

This compound is a CFTR corrector that addresses the trafficking defect of the most common CF-causing mutation, F508del.[4][5] This mutation results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. Correctors like this compound help the F508del-CFTR protein to fold correctly, enabling its transport to the cell membrane.[3][6]

Ivacaftor (marketed as Kalydeco) is a CFTR potentiator.[7] Its primary function is to increase the channel open probability (gating) of the CFTR protein at the cell surface.[8][9] For CFTR proteins that are present on the cell membrane but have a gating defect (i.e., they do not open frequently enough), ivacaftor helps to keep the channel open for longer, thereby increasing chloride ion transport.[10]

The Rationale for Synergy: A Two-Step Rescue

The distinct mechanisms of action for correctors and potentiators provide a strong basis for their synergistic use. A corrector, such as this compound, increases the number of CFTR channels at the cell surface. Subsequently, a potentiator, like ivacaftor, enhances the function of these channels. This two-step approach is more effective than either agent alone, especially for trafficking mutations like F508del where the primary issue is the lack of protein at the cell surface.[3][6]

This synergistic principle is the foundation for several approved CF therapies, including the combination of lumacaftor and ivacaftor (Orkambi) and the triple-combination therapy of elexacaftor, tezacaftor, and ivacaftor (Trikafta).[4][11][12]

Comparative Performance of Corrector-Potentiator Combinations

While we await direct studies on this compound with ivacaftor, the extensive data from other corrector-potentiator combinations provide a strong predictive framework for the potential efficacy of such a pairing. The following table summarizes the typical improvements seen with these established therapies in patients with the F508del mutation.

Parameter Ivacaftor Monotherapy (F508del homozygous) Corrector-Potentiator Combination (e.g., Lumacaftor/Ivacaftor) Triple-Combination Therapy (e.g., Elexacaftor/Tezacaftor/Ivacaftor)
Improvement in Percent Predicted FEV1 (ppFEV1) No significant improvement2.6-4.0 percentage points10-14 percentage points
Reduction in Sweat Chloride (mmol/L) Minimal~10 mmol/L~45 mmol/L
Reduction in Pulmonary Exacerbations Not effective30-39% reduction63% reduction

Note: The data presented are aggregated from various clinical trials and are intended for comparative purposes. Actual results can vary between studies and patient populations.[4][12][13]

Experimental Protocols for Assessing Synergy

To experimentally validate the synergistic effects of this compound and ivacaftor, a series of in vitro assays would be employed. These assays are standard in the field of CFTR modulator research.

Ussing Chamber Assay

This is a key functional assay to measure ion transport across epithelial cell monolayers.

  • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation are cultured on permeable supports until they form a polarized monolayer.

  • Treatment: The cells are treated with this compound (as a corrector) for 16-24 hours to allow for the rescue and trafficking of the F508del-CFTR protein to the cell surface.

  • Measurement: The cell monolayers are then mounted in an Ussing chamber. The short-circuit current (Isc), a measure of net ion transport, is recorded.

  • Activation and Potentiation: Forskolin is added to activate the CFTR channels via cAMP stimulation. Subsequently, ivacaftor is added to potentiate the activity of the rescued channels.

  • Synergy Assessment: The increase in Isc following the addition of ivacaftor in this compound-treated cells is compared to the Isc in cells treated with either compound alone. A significantly greater increase in the combination treatment group indicates synergy.

Western Blot Analysis

This biochemical assay is used to assess the maturation of the CFTR protein.

  • Cell Lysis: HBE cells treated with this compound, ivacaftor, or the combination are lysed to extract total protein.

  • Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with antibodies specific to CFTR.

  • Analysis: The CFTR protein exists in two main forms: Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated). An effective corrector like this compound will show an increase in the intensity of Band C, indicating successful protein trafficking. The combination with ivacaftor can be assessed to see if it has any further effect on protein stability or maturation.

Visualizing the Synergistic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of CFTR modulation and a typical experimental workflow for assessing synergy.

CFTR_Modulation_Pathway cluster_synthesis Protein Synthesis & Folding cluster_trafficking Protein Trafficking cluster_function Channel Function F508del_mRNA F508del CFTR mRNA Misfolded_Protein Misfolded F508del-CFTR (in Endoplasmic Reticulum) F508del_mRNA->Misfolded_Protein Degradation Proteasomal Degradation Misfolded_Protein->Degradation Corrected_Protein Correctly Folded F508del-CFTR Misfolded_Protein->Corrected_Protein This compound (Corrector) Cell_Surface_CFTR F508del-CFTR at Cell Surface (Gated) Corrected_Protein->Cell_Surface_CFTR Open_Channel Open CFTR Channel Cell_Surface_CFTR->Open_Channel Ivacaftor (Potentiator) Chloride_Transport Increased Chloride Ion Transport Open_Channel->Chloride_Transport

Caption: Synergistic action of this compound and ivacaftor on F508del-CFTR.

Experimental_Workflow Start Start: F508del-CFTR HBE Cells Treatment Incubate with: 1. Vehicle (Control) 2. This compound 3. Ivacaftor 4. This compound + Ivacaftor Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Ussing Ussing Chamber Assay Assay_Choice->Ussing Functional Western Western Blot Analysis Assay_Choice->Western Biochemical Ussing_Result Measure Short-Circuit Current (Isc) (Functional Rescue) Ussing->Ussing_Result Western_Result Assess CFTR Band C/B Ratio (Trafficking Rescue) Western->Western_Result Analysis Comparative Data Analysis (Assess Synergy) Ussing_Result->Analysis Western_Result->Analysis

Caption: Workflow for evaluating corrector-potentiator synergy.

Conclusion

The combination of a CFTR corrector like this compound with a potentiator such as ivacaftor holds significant therapeutic promise for individuals with the F508del-CFTR mutation. Based on the well-documented synergistic effects of other corrector-potentiator pairs, it is highly probable that a combination of this compound and ivacaftor would lead to a more substantial restoration of CFTR function than either compound administered alone. Future in vitro and clinical studies are warranted to directly assess the efficacy and safety of this specific combination. The experimental protocols outlined in this guide provide a clear roadmap for such investigations, which could pave the way for a novel and effective CF therapy.

References

Assessing the Specificity of KM11060 for the F508del-CFTR Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for cystic fibrosis (CF), particularly for patients with the common F508del mutation, has led to the development of small molecules known as correctors. These molecules aim to rescue the misfolded F508del-CFTR protein from premature degradation and facilitate its trafficking to the cell surface. This guide provides a comparative analysis of the investigational corrector KM11060 and the approved correctors Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), focusing on their specificity and efficacy in preclinical models.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between these correctors lies in their mechanism of action. This compound, a structural analog of sildenafil, was identified through high-throughput screening as a corrector of the F508del-CFTR trafficking defect.[1][2] Its precise binding site and mechanism of action are not fully elucidated but are believed to involve improving the folding and stability of the F508del-CFTR protein within the endoplasmic reticulum.

In contrast, the approved correctors have more defined mechanisms. Lumacaftor and Tezacaftor are considered "first-generation" correctors that bind to the first membrane-spanning domain (MSD1) of the CFTR protein, improving its conformational stability. Elexacaftor, a "next-generation" corrector, binds to a different site on the protein and acts synergistically with first-generation correctors to achieve a more significant rescue of the F508del-CFTR protein. This has led to the development of highly effective triple-combination therapies.

Comparative Efficacy: A Look at the Preclinical Data

Direct head-to-head comparisons of this compound with the approved correctors in the same experimental systems are limited in the published literature. However, by compiling data from various studies, we can draw a comparative picture of their efficacy.

Table 1: Biochemical Correction of F508del-CFTR

CompoundCell LineAssayEfficacy MetricResult
This compound BHKWestern BlotMaturationUp to 50% of F508del-CFTR becomes complex-glycosylated.
Lumacaftor (VX-809) FRTWestern BlotMaturation~7-fold increase in mature F508del-CFTR.[3]
Lumacaftor (VX-809) HBEWestern BlotMaturation~8-fold increase in mature F508del-CFTR.[3]
Tezacaftor/Elexacaftor CFPAC-1Western BlotMaturation RateSignificant increase in the ratio of mature to total F508del-CFTR.[4][5]

Table 2: Functional Correction of F508del-CFTR

Compound/CombinationCell Line/SystemAssayEfficacy MetricResult (% of Wild-Type Function)
This compound BHKIodide EffluxPotency (EC50)~1 µM
Lumacaftor (VX-809) FRTUssing ChamberPotency (EC50)~0.5 µM[3]
Lumacaftor (VX-809) HBEUssing ChamberChloride Secretion~14%[3]
Tezacaftor/Ivacaftor F508del homozygous patientsNasal Potential DifferenceCFTR Function~25%
Elexacaftor/Tezacaftor/Ivacaftor F508del homozygous patientsNasal EpitheliaChloride Channel Function~62%

Experimental Protocols

To aid in the interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Western Blotting for CFTR Maturation

Objective: To assess the ability of a corrector to rescue the processing of F508del-CFTR from its core-glycosylated form (Band B) to its complex-glycosylated, mature form (Band C).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., BHK, FRT, HBE) and allow them to adhere. Treat the cells with the corrector compound (e.g., this compound, VX-809) at various concentrations for a specified duration (typically 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for CFTR. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the intensity of Band B and Band C to determine the maturation efficiency (Band C / (Band B + Band C)).

Ussing Chamber Assay for CFTR Function

Objective: To measure the ion transport function of CFTR in polarized epithelial cells.

Protocol:

  • Cell Culture: Grow epithelial cells (e.g., FRT, HBE) on permeable supports until they form a polarized monolayer with high transepithelial electrical resistance (TEER).

  • Corrector Treatment: Treat the cell monolayers with the corrector compound for an appropriate duration.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. Bathe both sides with appropriate physiological solutions.

  • Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

  • CFTR Activation and Inhibition: Sequentially add pharmacological agents to stimulate and inhibit CFTR-mediated chloride secretion. A typical sequence includes:

    • Amiloride (to inhibit epithelial sodium channels, ENaC).

    • Forskolin (to activate adenylyl cyclase and increase cAMP, thereby activating CFTR).

    • A CFTR potentiator (e.g., Genistein or VX-770) to maximally open the CFTR channels.

    • A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the change in Isc in response to the CFTR agonist and inhibitor to quantify CFTR function.

Iodide Efflux Assay

Objective: To measure CFTR-mediated halide efflux as an indicator of channel function.

Protocol:

  • Cell Culture and Treatment: Grow cells expressing F508del-CFTR in multi-well plates and treat with the corrector compound.

  • Iodide Loading: Incubate the cells with a buffer containing sodium iodide (NaI) to load the cells with iodide.

  • Efflux Measurement: Replace the iodide-loading buffer with a halide-free buffer to initiate efflux. At timed intervals, collect the extracellular buffer.

  • CFTR Stimulation: Add a CFTR agonist cocktail (e.g., forskolin and genistein) to the cells to stimulate CFTR-mediated iodide efflux.

  • Iodide Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.

  • Data Analysis: Plot the rate of iodide efflux over time to determine the CFTR channel activity.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in assessing corrector specificity, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assessment cluster_functional Functional Assessment cell_culture Cell Culture (e.g., BHK, FRT, HBE) treatment_biochem Corrector Treatment (e.g., this compound, VX-809) cell_culture->treatment_biochem lysis Cell Lysis & Protein Quantification treatment_biochem->lysis western_blot Western Blot for CFTR (Detect Bands B and C) lysis->western_blot analysis_biochem Quantify Maturation (C / (B+C)) western_blot->analysis_biochem end End analysis_biochem->end polarized_cells Polarized Epithelial Cells (e.g., FRT, HBE on inserts) treatment_func Corrector Treatment polarized_cells->treatment_func ussing_chamber Ussing Chamber Assay treatment_func->ussing_chamber isc_measurement Measure Short-Circuit Current (Isc) ussing_chamber->isc_measurement analysis_func Quantify CFTR-mediated Ion Transport isc_measurement->analysis_func analysis_func->end start Start start->cell_culture start->polarized_cells

Caption: Experimental workflow for assessing F508del-CFTR corrector efficacy.

signaling_pathway cluster_protein_journey F508del-CFTR Protein Journey cluster_channel_function Channel Function at Membrane ER Endoplasmic Reticulum (ER) (Misfolding & Retention) Proteasome Proteasomal Degradation ER->Proteasome No Corrector Golgi Golgi Apparatus (Maturation) ER->Golgi With Corrector (e.g., this compound, VX-809) Membrane Cell Membrane (Functional Channel) Golgi->Membrane Inactive Inactive CFTR Channel Membrane->Inactive Active Active CFTR Channel Inactive->Active cAMP Agonist (e.g., Forskolin) Ion_Transport Chloride Ion Transport Active->Ion_Transport

Caption: F508del-CFTR protein trafficking and function pathway.

Conclusion

This compound demonstrates efficacy as a corrector of the F508del-CFTR trafficking defect in preclinical models. However, a direct comparison with the approved correctors Lumacaftor, Tezacaftor, and Elexacaftor is challenging due to the use of different cellular models and efficacy benchmarks in the available literature. The data suggests that while this compound can significantly rescue the maturation of F508del-CFTR, the newer generation of correctors, particularly in combination therapies, achieves a higher level of functional restoration in clinically relevant models like primary human bronchial epithelial cells. Further studies directly comparing this compound with the current standard-of-care correctors in the same experimental systems would be necessary to definitively establish its relative specificity and efficacy. This guide provides a framework for such a comparison and highlights the key experimental approaches required for a thorough evaluation.

References

comparative analysis of the off-target effects of different CFTR correctors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of different Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, including lumacaftor, tezacaftor, and elexacaftor. The information is supported by experimental data from proteomics, transcriptomics, and cell-based assays to aid in the evaluation and development of next-generation CFTR modulators with improved safety profiles.

Comparative Data on Off-Target Effects

The off-target effects of CFTR correctors are diverse and have been identified through various experimental approaches. The following tables summarize the available quantitative data for lumacaftor, elexacaftor, and the triple combination therapy elexacaftor/tezacaftor/ivacaftor (ETI). A direct comparative study using a single platform for all three correctors is not yet available in the public domain.

Table 1: Off-Target Effects of Lumacaftor (VX-809)
Experimental AssayOff-Target EffectCell LineQuantitative DataReference
Confocal MicroscopyInduction of mitochondrial fragmentationIB3-1 (CF cell line) & CFTR-expressing cellsTreatment with 10 µM lumacaftor in combination with 0.1 µM ivacaftor induced a fragmented mitochondrial morphology.[1][2][1][2]
Transcriptomics (RNA-Seq)Altered gene expressionWhole blood from CF patients36 genes were differentially expressed post-lumacaftor/ivacaftor treatment. Inflammation-related genes (e.g., MMP9, SOCS3) were overexpressed pre-treatment and decreased post-treatment.
Table 2: Off-Target Effects of Elexacaftor (VX-445)
Experimental AssayOff-Target ProteinCell LineQuantitative DataReference
Affinity Purification-Mass SpectrometrySaccharopine Dehydrogenase-like Oxidoreductase (SCCPDH)CF Bronchial Epithelial (CFBE) cells expressing F508del CFTRCompetition with 10-fold excess of VX-445 led to a dose-dependent loss of enrichment of a photoaffinity ligand-labeled SCCPDH, confirming a specific interaction.[3][3]
ImmunoblottingSaccharopine Dehydrogenase-like Oxidoreductase (SCCPDH)HEK293T cells overexpressing SCCPDH-MycCompetition with 5- or 10-fold excess of VX-445 resulted in a dose-dependent decrease in the enrichment of the photoaffinity ligand-labeled SCCPDH-Myc.[3][3]
Table 3: Off-Target Effects of Elexacaftor/Tezacaftor/Ivacaftor (ETI) Combination
Experimental AssayOff-Target EffectSample TypeQuantitative DataReference
Proteomics (Olink Inflammation Panel)Altered inflammatory protein expressionPlasma from pediatric CF patientsSignificant changes in expression of MMP-10, EN-RAGE, and IL-17A post-ETI treatment. For 34 proteins with significant pre-ETI differences compared to non-CF controls, CCL20, MMP-10, EN-RAGE, and AXIN1 had a log2 fold change of 1.2 or more.[4][4]
Murine Fetal Lung Explant ModelDisruption of respiratory tract developmentFetal lung explants from miceETI treatment was associated with inhibition of the FGF10 signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of off-target effects.

Affinity Purification-Mass Spectrometry for Off-Target Identification

This method is employed to identify proteins that directly bind to a small molecule of interest.

1. Photoaffinity Ligand Synthesis: A photoaffinity ligand (PAL) of the drug being tested (e.g., VX-445) is synthesized. This PAL is a functionalized version of the drug that includes a photo-reactive group (e.g., diazirine) and a handle for enrichment (e.g., an alkyne for click chemistry).

2. Cell Treatment and UV Cross-linking:

  • Target cells (e.g., CFBE41o- cells expressing F508del-CFTR) are incubated with the PAL. For competition experiments, a molar excess of the parent drug is added prior to the PAL.

  • The cells are then exposed to UV light to induce covalent cross-linking between the PAL and its interacting proteins.

3. Cell Lysis and Click Chemistry:

  • The cells are lysed to release the proteins.

  • A fluorescent reporter and a biotin tag are attached to the PAL-protein complexes via click chemistry, using the alkyne handle on the PAL.

4. Enrichment of Cross-linked Proteins:

  • The biotin-tagged protein complexes are enriched from the cell lysate using streptavidin-coated beads.

5. Protein Digestion and Mass Spectrometry:

  • The enriched proteins are eluted from the beads and digested into peptides (e.g., with trypsin).

  • The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the PAL.[5]

6. Data Analysis: The mass spectrometry data is analyzed to identify proteins that are significantly enriched in the PAL-treated sample compared to control and competition samples. This allows for the identification of specific off-target proteins.

Workflow for Off-Target Identification using Affinity Purification-Mass Spectrometry cluster_CellCulture Cell Culture cluster_Biochemistry Biochemistry cluster_Analysis Analysis A Treat cells with Photoaffinity Ligand (PAL) B UV Cross-linking A->B C Cell Lysis B->C D Click Chemistry (add fluorescent tag & biotin) C->D E Streptavidin Pulldown (enrich biotinylated proteins) D->E F On-bead Digestion E->F G LC-MS/MS Analysis F->G H Data Analysis to Identify Off-Target Proteins G->H

Affinity Purification-Mass Spectrometry Workflow.
Transcriptomic Analysis (RNA-Seq) for Off-Target Effects

RNA-sequencing is used to assess global changes in gene expression following drug treatment.

1. Cell Culture and Treatment: Cells are cultured and treated with the CFTR corrector at various concentrations and for different durations. Appropriate vehicle controls are included.

2. RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.

3. Library Preparation:

  • mRNA is enriched from the total RNA population using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented.

  • First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • The ends of the cDNA fragments are repaired, and adaptors are ligated.

  • The library is then amplified by PCR.

4. Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

5. Data Analysis:

  • Quality Control: The raw sequencing reads are assessed for quality.

  • Alignment: The reads are aligned to a reference genome.

  • Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the controls. A fold change cutoff and a p-value or false discovery rate (FDR) threshold are applied to identify differentially expressed genes.[6][7][8]

  • Pathway Analysis: The list of differentially expressed genes is used to perform pathway enrichment analysis to identify biological pathways that are significantly affected by the drug.

Workflow for Transcriptomic Analysis (RNA-Seq) of Off-Target Effects cluster_SamplePrep Sample Preparation cluster_Sequencing Sequencing cluster_DataAnalysis Data Analysis A Cell Treatment with CFTR Corrector B RNA Extraction A->B C mRNA Enrichment B->C D Library Preparation C->D E High-Throughput Sequencing D->E F Quality Control E->F G Read Alignment F->G H Gene Quantification G->H I Differential Expression Analysis H->I J Pathway Analysis I->J

RNA-Seq Workflow for Off-Target Analysis.
Mitochondrial Toxicity Assay

This assay is used to assess the impact of a drug on mitochondrial health and function.

1. Cell Culture and Staining:

  • Cells are cultured in a suitable medium.

  • The cells are then incubated with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) that accumulates in active mitochondria.

2. Drug Treatment: The stained cells are treated with the CFTR corrector at various concentrations for a defined period. A vehicle control is included.

3. Imaging:

  • The cells are imaged using a confocal microscope.

  • Z-stack images of the mitochondrial network are acquired.

4. Image Analysis:

  • The morphology of the mitochondria is analyzed using image analysis software.

  • Parameters such as mitochondrial fragmentation (number of individual mitochondria), branching, and network complexity are quantified.

5. Data Interpretation: An increase in mitochondrial fragmentation and a decrease in network complexity are indicative of mitochondrial toxicity.[9][10][11][12][13]

Affected Signaling Pathways

FGF10 Signaling Pathway

The Fibroblast Growth Factor 10 (FGF10) signaling pathway is crucial for lung development and repair. Studies have suggested that the triple combination therapy ETI may disrupt this pathway, potentially leading to adverse developmental effects.

Simplified FGF10 Signaling Pathway FGF10 FGF10 FGFR2b FGFR2b FGF10->FGFR2b Binds to RAS RAS FGFR2b->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Etv4/5) ERK->TranscriptionFactors Activates CellularResponse Cell Proliferation, Differentiation, and Survival TranscriptionFactors->CellularResponse Regulates ETI ETI (Elexacaftor/ Tezacaftor/ Ivacaftor) ETI->FGF10 Potential Inhibition

FGF10 Signaling Pathway and Potential ETI Interference.

This guide provides a snapshot of the current understanding of the off-target effects of CFTR correctors. Further head-to-head comparative studies using standardized methodologies are needed to provide a more comprehensive and directly comparable assessment of the safety profiles of these important therapeutics. Researchers and drug developers are encouraged to consider these off-target effects in the design and evaluation of future CFTR modulators.

References

Validating CFTR Function Rescue: A Comparative Guide to KM11060 and Alternatives Using Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and degraded, preventing it from reaching the cell surface to function as a chloride ion channel. A key therapeutic strategy involves small molecules known as "correctors," which aim to rescue the trafficking of mutant CFTR to the cell membrane.

This guide provides an objective comparison of the investigational corrector KM11060 with other established CFTR correctors. We focus on the validation of their efficacy using gold-standard electrophysiological techniques, presenting supporting experimental data and detailed protocols to aid in research and drug development.

Mechanisms of CFTR Rescue: Correctors and Potentiators

CFTR modulators are broadly categorized into two main types:

  • Correctors : These molecules, including this compound, Lumacaftor (VX-809), Tezacaftor (VX-661), and Elexacaftor (VX-445), are designed to address the primary processing defect of F508del-CFTR.[1][2] They bind to the misfolded protein, facilitating its proper conformation and trafficking to the epithelial cell surface.[3]

  • Potentiators : Once a CFTR channel is at the cell surface, potentiators like Ivacaftor (VX-770) work to increase the channel's open probability, thereby enhancing the flow of chloride ions.[2] Combination therapies using both a corrector and a potentiator are standard for treating patients with the F508del mutation.

CFTR_Rescue_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del F508del-CFTR (Misfolded) Degradation Proteasomal Degradation F508del->Degradation Default Pathway RescuedCFTR Rescued F508del-CFTR (At Membrane) F508del->RescuedCFTR Correction IonTransport Cl- Ion Transport (Function) RescuedCFTR->IonTransport Correctors Correctors (e.g., this compound, Lumacaftor, Tezacaftor, Elexacaftor) Correctors->F508del Rescues Trafficking Potentiators Potentiators (e.g., Ivacaftor) Potentiators->RescuedCFTR Increases Gating (Open Probability)

Caption: Mechanism of CFTR Modulator Action.

Electrophysiological Validation of CFTR Function

Electrophysiology provides a direct, quantitative measure of ion channel function. The two primary methods used to validate the rescue of CFTR are the Ussing chamber and the patch-clamp technique.[4][5]

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assay Electrophysiological Assay cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture epithelial cells (e.g., CFBE41o-, primary HBE) expressing F508del-CFTR Treatment Incubate with Corrector (e.g., this compound) for 24-48h Culture->Treatment Ussing Ussing Chamber: Mount cell monolayer Treatment->Ussing Patch Patch-Clamp: Prepare single cells Treatment->Patch Stimulation 1. Block ENaC (Amiloride) 2. Add CFTR Agonist (Forskolin) 3. Add Potentiator (Ivacaftor) Ussing->Stimulation Patch->Stimulation Recording Record Current: - Short-Circuit Current (Isc) - Whole-Cell Current Stimulation->Recording Inhibition Add CFTR Inhibitor (CFTRinh-172) Recording->Inhibition Quantify Quantify CFTR-specific current (Forskolin-stimulated minus Inhibitor-blocked current) Inhibition->Quantify Compare Compare treated vs. vehicle control and alternative correctors Quantify->Compare

References

A Comparative Guide to the Activity of KM11060 and Other CFTR Modulators in Cystic Fibrosis Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational F508del-CFTR corrector, KM11060, alongside the clinically approved CFTR modulator combinations, Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor. The information presented herein is intended to offer an objective overview of their performance in preclinical cystic fibrosis (CF) cell line models, supported by experimental data.

Introduction to CFTR Modulation in Cystic Fibrosis

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride channel. CFTR modulators are a class of drugs that aim to correct this defect. "Correctors" are small molecules that aid in the proper folding and trafficking of the F508del-CFTR protein to the cell membrane, while "potentiators" enhance the channel opening probability of the CFTR protein at the cell surface.

This guide focuses on the comparative efficacy of this compound, a promising investigational corrector, against established therapies in correcting the F508del-CFTR defect in vitro.

Comparative Efficacy of CFTR Modulators

The following table summarizes the quantitative data on the activity of this compound, Lumacaftor/Ivacaftor, and Elexacaftor/Tezacaftor/Ivacaftor in relevant CF cell line models.

Compound/Combination Cell Line Assay Key Finding Reference
This compound Cultured F508del-CFTR CellsWestern BlotPartially corrects F508del-CFTR processing, increasing surface expression to 75% of that observed with low-temperature rescue.[1]
Lumacaftor/Ivacaftor CFBE41o- (F508del/F508del)Western BlotIncreased the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein.[2]
CFBE41o- (F508del/F508del)Ussing ChamberModest but significant increase in CFTR-mediated chloride current.[3]
Elexacaftor/Tezacaftor/Ivacaftor CFBE41o- (F508del/F508del)Western BlotSignificant increase in the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein, superior to Lumacaftor/Ivacaftor.[4]
CFBE41o- (F508del/F508del)Whole-cell Patch ClampMore pronounced improvement in F508del-CFTR function compared to Lumacaftor/Ivacaftor.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

CFTR Protein Trafficking and Correction Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR (misfolded) F508del-CFTR (misfolded) ERAD ER-Associated Degradation F508del-CFTR (misfolded)->ERAD Premature Degradation Corrected F508del-CFTR Corrected F508del-CFTR F508del-CFTR (misfolded)->Corrected F508del-CFTR Correction This compound This compound Lumacaftor/Tezacaftor Lumacaftor/Tezacaftor Mature F508del-CFTR (Band C) Mature F508del-CFTR (Band C) Corrected F508del-CFTR->Mature F508del-CFTR (Band C) Glycosylation Chloride Transport Chloride Transport Mature F508del-CFTR (Band C)->Chloride Transport Function Potentiator (Ivacaftor) Potentiator (Ivacaftor) Potentiator (Ivacaftor)->Mature F508del-CFTR (Band C) Enhances Gating

Caption: F508del-CFTR correction and potentiation pathway.

Ussing Chamber Experimental Workflow Start Start CF_Cell_Culture Culture CFBE41o- cells on permeable supports Start->CF_Cell_Culture Treatment Treat with CFTR Modulators (e.g., this compound) for 24-48h CF_Cell_Culture->Treatment Mounting Mount cell monolayer in Ussing Chamber Treatment->Mounting Amiloride Add Amiloride to block ENaC channels Mounting->Amiloride Forskolin Add Forskolin to activate CFTR Amiloride->Forskolin Potentiator Add Potentiator (e.g., Ivacaftor) Forskolin->Potentiator Inhibitor Add CFTR inhibitor to confirm specificity Potentiator->Inhibitor Record_Isc Record Short-Circuit Current (Isc) Inhibitor->Record_Isc End End Record_Isc->End

Caption: Ussing chamber workflow for CFTR activity.

Western Blot for CFTR Maturation Workflow Start Start Cell_Treatment Treat CFBE41o- cells with CFTR Correctors Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific binding Transfer->Blocking Primary_Antibody Incubate with anti-CFTR primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection Analysis Quantify Band B (immature) and Band C (mature) Detection->Analysis End End Analysis->End

Caption: Western blot workflow for CFTR maturation.

Experimental Protocols

Ussing Chamber Assay for CFTR-Mediated Chloride Current

This assay measures ion transport across an epithelial monolayer.

  • Cell Culture: CFBE41o- cells are cultured on permeable supports until a confluent and polarized monolayer is formed.

  • Treatment: Cells are treated with the CFTR modulator of interest (e.g., this compound, Lumacaftor) for 24-48 hours.

  • Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Measurement:

    • The epithelial sodium channel (ENaC) is blocked with amiloride.

    • CFTR is activated with forskolin.

    • A potentiator (e.g., Ivacaftor) is added to maximize channel opening.

    • A CFTR-specific inhibitor is added to confirm that the measured current is CFTR-dependent.

    • The short-circuit current (Isc), a measure of net ion transport, is recorded throughout the experiment. An increase in the forskolin-stimulated Isc indicates rescue of CFTR function.[3]

Western Blot for CFTR Maturation

This technique is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the Golgi apparatus.

  • Cell Treatment and Lysis: CFBE41o- cells are treated with CFTR correctors. Following treatment, the cells are lysed to release cellular proteins.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to CFTR.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.

  • Detection: The protein bands are visualized using a chemiluminescent substrate. The immature, core-glycosylated form of CFTR appears as "Band B," while the mature, complex-glycosylated form that has passed through the Golgi is "Band C." An increase in the ratio of Band C to Band B indicates improved CFTR maturation and trafficking.[2]

Forskolin-Induced Swelling (FIS) Assay

This assay is a functional measure of CFTR activity in 3D cell cultures (organoids).

  • Organoid Culture: Intestinal or airway organoids are cultured from patient-derived cells.

  • Treatment: Organoids are pre-treated with CFTR correctors.

  • Assay:

    • Forskolin is added to the culture medium to activate CFTR.

    • Activation of CFTR leads to chloride and fluid secretion into the lumen of the organoids, causing them to swell.

    • The change in organoid size is monitored over time using microscopy. The degree of swelling is proportional to CFTR function.[5][6]

Discussion

The available data indicates that this compound is a promising F508del-CFTR corrector, demonstrating the ability to rescue the trafficking of the mutant protein.[1] However, a direct quantitative comparison with the clinically approved combinations of Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor in the same experimental settings is not yet available in the public domain.

Studies on Lumacaftor/Ivacaftor and Elexacaftor/Tezacaftor/Ivacaftor in the CFBE41o- cell line show a clear superiority of the triple combination in terms of both CFTR protein maturation and functional chloride transport.[1][4] The addition of Elexacaftor to Tezacaftor and Ivacaftor leads to a more significant rescue of the F508del-CFTR defect.

Further studies are required to directly compare the efficacy of this compound with these approved modulator combinations using standardized in vitro assays. Such studies will be crucial in determining the potential clinical utility of this compound as a novel therapeutic agent for cystic fibrosis.

Conclusion

This compound shows potential as a corrector of the F508del-CFTR trafficking defect. The established CFTR modulator combinations, particularly Elexacaftor/Tezacaftor/Ivacaftor, have demonstrated significant efficacy in preclinical models and clinical trials. Head-to-head comparative studies in various CF cell lines are necessary to fully elucidate the relative potency and efficacy of this compound and guide its future development.

References

A Comparative Guide to the In Vivo Efficacy of Approved CFTR Modulators: A Benchmark for Novel Compound KM11060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of currently approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Due to the absence of publicly available in vivo data for the novel CFTR corrector KM11060, this document serves as a benchmark, outlining the established clinical performance that new compounds in development will be measured against. The data presented is compiled from published clinical trial results for Trikafta (elexacaftor/tezacaftor/ivacaftor), Symdeko (tezacaftor/ivacaftor), Orkambi (lumacaftor/ivacaftor), and Kalydeco (ivacaftor).

Executive Summary

Currently, there is a lack of publicly available in vivo efficacy data for the investigational CFTR modulator this compound. Information is limited to its classification as a corrector for the F508del-CFTR trafficking defect. In contrast, approved CFTR modulators have demonstrated significant clinical benefits in patients with specific CFTR mutations. This guide summarizes the key efficacy endpoints from clinical trials of these approved therapies, including improvements in lung function (percent predicted forced expiratory volume in one second, ppFEV1), reduction in sweat chloride concentration, and changes in Body Mass Index (BMI). Detailed experimental protocols for these key endpoints and conceptual diagrams of CFTR modulator mechanisms are also provided to offer a comprehensive framework for evaluating novel therapeutics like this compound.

In Vivo Efficacy of Approved CFTR Modulators

The following tables summarize the mean changes from baseline in key clinical endpoints observed in major clinical trials of approved CFTR modulators. These endpoints are critical for assessing the in vivo efficacy of any new CFTR modulator.

Table 1: Mean Absolute Change in Percent Predicted FEV1 (ppFEV1) from Baseline

CFTR ModulatorPatient Population (CFTR Mutation)Mean Absolute Change in ppFEV1 (Percentage Points)Study Duration
Trikafta (elexacaftor/tezacaftor/ivacaftor)F508del/Minimal Function+14.324 weeks
F508del/F508del+10.0 (vs. tezacaftor/ivacaftor)4 weeks
F508del/Gating or Residual Function+3.78 weeks
Symdeko (tezacaftor/ivacaftor)F508del/F508del+4.024 weeks
F508del/Residual Function+6.88 weeks
Orkambi (lumacaftor/ivacaftor)F508del/F508del+2.6 to +3.024 weeks
Kalydeco (ivacaftor)G551D (≥12 years)+10.648 weeks
G551D (6-11 years)+12.524 weeks

Table 2: Mean Absolute Change in Sweat Chloride Concentration from Baseline

CFTR ModulatorPatient Population (CFTR Mutation)Mean Absolute Change in Sweat Chloride (mmol/L)Study Duration
Trikafta (elexacaftor/tezacaftor/ivacaftor)F508del/Minimal Function-41.824 weeks
F508del/F508del-45.1 (vs. tezacaftor/ivacaftor)4 weeks
F508del/Gating or Residual Function-22.38 weeks
Symdeko (tezacaftor/ivacaftor)F508del/F508del-9.524 weeks
F508del/Residual Function-8.58 weeks
Orkambi (lumacaftor/ivacaftor)F508del/F508del-29.124 weeks
Kalydeco (ivacaftor)G551D (≥12 years)-48.148 weeks
G551D (6-11 years)-53.524 weeks

Table 3: Mean Change in Body Mass Index (BMI) from Baseline

CFTR ModulatorPatient Population (CFTR Mutation)Mean Change in BMI ( kg/m ²)Study Duration
Trikafta (elexacaftor/tezacaftor/ivacaftor)F508del/Minimal Function+1.0424 weeks
Symdeko (tezacaftor/ivacaftor)F508del/F508del+0.5724 weeks
Orkambi (lumacaftor/ivacaftor)F508del/F508delIncrease observed, but not always statistically significant vs. placebo24 weeks
Kalydeco (ivacaftor)G551D (≥12 years)+2.7 (kg) in weight48 weeks

Experimental Protocols

Accurate and standardized methodologies are crucial for the reliable assessment of CFTR modulator efficacy. Below are detailed protocols for the key clinical endpoints.

Measurement of Sweat Chloride Concentration

The quantitative pilocarpine iontophoresis sweat test is the gold standard for measuring sweat chloride concentration and is a key biomarker of CFTR activity in clinical trials.[1][2][3][4]

Principle: Pilocarpine, a cholinergic agent, is delivered into the skin via a mild electrical current (iontophoresis) to stimulate sweat production. The collected sweat is then analyzed for its chloride content.

Procedure:

  • Site Preparation: A small area of skin on the forearm or thigh is cleaned and dried.

  • Iontophoresis: Two electrodes are placed on the prepared skin. One electrode is covered with a gauze pad soaked in a pilocarpine solution, and the other with a saline-soaked pad. A weak electrical current is passed between the electrodes for approximately 5-10 minutes, causing the pilocarpine to enter the skin and stimulate the sweat glands.

  • Sweat Collection: After iontophoresis, the electrodes are removed, and the stimulated area is thoroughly cleaned. A sweat collection device, such as a macroduct coil or pre-weighed filter paper, is placed over the stimulated area to collect sweat for a standardized period, typically 30 minutes.

  • Sample Analysis: The collected sweat is weighed or its volume measured to ensure a sufficient sample has been obtained. The chloride concentration is then determined using a standardized laboratory method, such as coulometric titration.

  • Quality Control: The entire procedure is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the Cystic Fibrosis Foundation, to ensure accuracy and reproducibility.[1][2]

Measurement of Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1)

Spirometry is a standard pulmonary function test used to assess lung function. The ppFEV1 is a primary efficacy endpoint in CF clinical trials.[5][6][7][8]

Principle: Spirometry measures the volume of air an individual can forcibly exhale. The FEV1, the volume exhaled in the first second, is compared to predicted values based on the individual's age, sex, height, and ethnicity to calculate the ppFEV1.

Procedure:

  • Patient Preparation: The patient is instructed on the proper technique for the maneuver. They should be seated comfortably and wearing loose-fitting clothing.

  • Maneuver: The patient inhales maximally and then exhales as forcefully and completely as possible into a spirometer.

  • Data Collection: The spirometer records the volume of air exhaled over time.

  • Acceptability and Repeatability: The procedure is repeated a minimum of three times to ensure that the results are consistent and meet the acceptability and repeatability criteria outlined in the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.[5][6]

  • Calculation of ppFEV1: The highest FEV1 value from the acceptable maneuvers is used to calculate the ppFEV1 using a standardized prediction equation.

Measurement of Body Mass Index (BMI)

BMI is a measure of body fat based on height and weight and is an important indicator of nutritional status in individuals with CF.[9][10][11][12][13]

Principle: BMI is calculated as a person's weight in kilograms divided by the square of their height in meters ( kg/m ²).

Procedure:

  • Weight Measurement: The patient's weight is measured using a calibrated scale, with the patient wearing light clothing and no shoes.

  • Height Measurement: The patient's height is measured using a stadiometer, with the patient standing straight and without shoes.

  • Calculation: BMI is calculated using the formula: BMI = weight (kg) / [height (m)]².

  • Interpretation: The calculated BMI is compared to age- and sex-specific percentile charts for children and standard categories for adults.

Mandatory Visualizations

CFTR Protein Processing and Trafficking Pathway

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent Polypeptide Nascent Polypeptide Folding & Glycosylation Folding & Glycosylation Nascent Polypeptide->Folding & Glycosylation Misfolded F508del-CFTR Misfolded F508del-CFTR Folding & Glycosylation->Misfolded F508del-CFTR F508del Mutation Correctly Folded CFTR Correctly Folded CFTR Folding & Glycosylation->Correctly Folded CFTR Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation ER Exit ER Exit Correctly Folded CFTR->ER Exit Further Processing Further Processing ER Exit->Further Processing Mature CFTR Channel Mature CFTR Channel Further Processing->Mature CFTR Channel Trafficking Chloride Ion Transport Chloride Ion Transport Mature CFTR Channel->Chloride Ion Transport

Caption: A simplified diagram of the CFTR protein synthesis, folding, and trafficking pathway.

Mechanism of Action of CFTR Modulators

CFTR_Modulators cluster_Correction Correction Mechanism cluster_Potentiation Potentiation Mechanism Misfolded F508del-CFTR (in ER) Misfolded F508del-CFTR (in ER) Corrector (e.g., Elexacaftor, Tezacaftor, Lumacaftor, this compound) Corrector (e.g., Elexacaftor, Tezacaftor, Lumacaftor, this compound) Misfolded F508del-CFTR (in ER)->Corrector (e.g., Elexacaftor, Tezacaftor, Lumacaftor, this compound) binds to Partially Corrected CFTR Partially Corrected CFTR Corrector (e.g., Elexacaftor, Tezacaftor, Lumacaftor, this compound)->Partially Corrected CFTR facilitates folding & trafficking Increased CFTR at Cell Surface Increased CFTR at Cell Surface Partially Corrected CFTR->Increased CFTR at Cell Surface CFTR Channel at Cell Surface CFTR Channel at Cell Surface Potentiator (e.g., Ivacaftor) Potentiator (e.g., Ivacaftor) CFTR Channel at Cell Surface->Potentiator (e.g., Ivacaftor) binds to Increased Channel Gating Increased Channel Gating Potentiator (e.g., Ivacaftor)->Increased Channel Gating increases open probability Enhanced Chloride Transport Enhanced Chloride Transport Increased Channel Gating->Enhanced Chloride Transport

Caption: The distinct and synergistic mechanisms of CFTR correctors and potentiators.

Experimental Workflow for In Vivo Efficacy Assessment

Efficacy_Workflow cluster_Endpoints Efficacy Endpoints Patient Recruitment Patient Recruitment Baseline Measurements Baseline Measurements Patient Recruitment->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Group (CFTR Modulator) Treatment Group (CFTR Modulator) Randomization->Treatment Group (CFTR Modulator) Control Group (Placebo or Active Comparator) Control Group (Placebo or Active Comparator) Randomization->Control Group (Placebo or Active Comparator) Follow-up Visits Follow-up Visits Treatment Group (CFTR Modulator)->Follow-up Visits Control Group (Placebo or Active Comparator)->Follow-up Visits Efficacy Endpoint Measurements Efficacy Endpoint Measurements Follow-up Visits->Efficacy Endpoint Measurements Data Analysis Data Analysis Efficacy Endpoint Measurements->Data Analysis ppFEV1 ppFEV1 Efficacy Endpoint Measurements->ppFEV1 Sweat Chloride Sweat Chloride Efficacy Endpoint Measurements->Sweat Chloride BMI BMI Efficacy Endpoint Measurements->BMI Comparison of Treatment vs. Control Comparison of Treatment vs. Control Data Analysis->Comparison of Treatment vs. Control

Caption: A generalized workflow for a clinical trial assessing the in vivo efficacy of a CFTR modulator.

References

Evaluating the Long-Term Stability and Effectiveness of KM11060 Correction for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical CFTR corrector, KM11060, focusing on its effectiveness in correcting the F508del mutation, the most common cause of cystic fibrosis (CF). As a structural analog of sildenafil, this compound has demonstrated significant potential in preclinical studies. This document compares the performance of this compound with established CFTR correctors, lumacaftor and tezacaftor, based on available experimental data. It also delves into the experimental protocols used to assess its efficacy and outlines the relevant cellular signaling pathways.

Executive Summary

Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The F508del mutation leads to misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Corrector molecules aim to rescue this trafficking defect. This compound has emerged as a potent corrector in preclinical models. This guide synthesizes the current knowledge on this compound, providing a comparative analysis to aid researchers in the field of CF drug discovery and development. It is important to note that while preclinical data for this compound is promising, there is currently no publicly available information on its long-term stability or data from clinical trials.

Comparative Efficacy of CFTR Correctors

The following table summarizes the available quantitative data on the efficacy of this compound in comparison to the FDA-approved correctors, lumacaftor and tezacaftor. The data is compiled from various preclinical studies and it is important to consider that experimental conditions may vary between studies.

CorrectorCell Line / ModelAssayKey FindingsReference
This compound BHK cells expressing F508del-CFTRWestern Blot, Halide FluxPartially restored F508del trafficking and increased maturation significantly at 10 nM for 24h or 10 µM for 2h.[1]
CFBE41o- human airway epithelial cellsShort-circuit currentPartial correction of CFTR function.[1]
F508del-CFTR mice intestinal tissue (ex vivo)Short-circuit currentPartial correction of CFTR function.[1]
Lumacaftor (VX-809) CFBE41o- cellsShort-circuit currentImproved CFTR-mediated chloride transport.[2]
F508del homozygous patientsClinical Trial (ppFEV1)Modest but significant improvement in lung function.[2]
Tezacaftor (VX-661) F508del homozygous/heterozygous patientsClinical Trial (ppFEV1)Significant improvement in lung function with a favorable safety profile.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to evaluate the efficacy of this compound.

Cell Culture and Compound Treatment

Baby Hamster Kidney (BHK) cells and human bronchial epithelial cells (CFBE41o-) stably expressing the F508del-CFTR mutation are commonly used. Cells are cultured under standard conditions (37°C, 5% CO2). For correction experiments, cells are incubated with this compound (e.g., 10 nM for 24 hours) or other correctors dissolved in a suitable solvent like DMSO.

Western Blotting for CFTR Maturation

This technique is used to assess the glycosylation state of the CFTR protein, which indicates its maturation and trafficking through the Golgi apparatus.

  • Lysis: Cells are lysed in a buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate. The appearance of the mature, fully glycosylated form of CFTR (Band C) indicates successful correction.

Halide Flux Assay

This functional assay measures the CFTR-mediated ion transport across the cell membrane.

  • Loading: Cells are loaded with a halide-sensitive fluorescent dye (e.g., MQAE).

  • Stimulation: CFTR channel activity is stimulated using a cAMP agonist cocktail (e.g., forskolin and genistein).

  • Measurement: The rate of fluorescence quenching upon addition of a halide-containing solution is measured. A faster quenching rate indicates increased CFTR-mediated halide influx.

Short-Circuit Current (Isc) Measurements

This electrophysiological technique provides a quantitative measure of ion transport across an epithelial monolayer.

  • Cell Monolayers: Epithelial cells (e.g., CFBE41o-) are grown on permeable supports to form a polarized monolayer.

  • Ussing Chamber: The monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

  • Measurement: The short-circuit current, which is the current required to nullify the potential difference across the monolayer, is measured. An increase in the cAMP-stimulated, CFTR-dependent Isc after corrector treatment indicates functional rescue.

Signaling Pathways and Experimental Workflows

The correction of F508del-CFTR by molecules like this compound involves complex cellular processes. The primary mechanism is the rescue of the misfolded protein from the endoplasmic reticulum (ER) quality control system, allowing it to traffic to the cell surface.

F508del_CFTR_Trafficking_and_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus F508del-CFTR\n(misfolded) F508del-CFTR (misfolded) ERAD ER-Associated Degradation F508del-CFTR\n(misfolded)->ERAD Ubiquitination Mature CFTR\n(glycosylated) Mature CFTR (glycosylated) F508del-CFTR\n(misfolded)->Mature CFTR\n(glycosylated) Trafficking Cell Surface Cell Surface Mature CFTR\n(glycosylated)->Cell Surface Insertion This compound This compound This compound->F508del-CFTR\n(misfolded) Correction (Folding Aid)

Caption: F508del-CFTR Correction Pathway by this compound.

The diagram above illustrates the proposed mechanism of action for this compound. The F508del mutation causes the CFTR protein to misfold within the endoplasmic reticulum, leading to its degradation via the ER-Associated Degradation (ERAD) pathway. This compound is believed to act as a pharmacological chaperone, aiding in the proper folding of the F508del-CFTR protein. This allows the corrected protein to escape ERAD and traffic through the Golgi apparatus, where it undergoes further maturation (glycosylation), and is ultimately inserted into the cell surface, restoring its function as a chloride channel.

Experimental_Workflow Cell_Culture Culture F508del-CFTR expressing cells Treatment Treat with this compound or other correctors Cell_Culture->Treatment Biochemical_Assay Biochemical Assay (Western Blot) Treatment->Biochemical_Assay Functional_Assay Functional Assays (Halide Flux, Isc) Treatment->Functional_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General Experimental Workflow for Evaluating CFTR Correctors.

This workflow outlines the typical experimental process for assessing the efficacy of CFTR correctors like this compound. It begins with the culture of appropriate cell models, followed by treatment with the corrector compounds. The effects of the treatment are then evaluated using both biochemical assays to assess protein maturation and functional assays to measure the restoration of ion channel activity. The final step involves the analysis and comparison of the data to determine the effectiveness of the corrector.

Conclusion and Future Directions

The preclinical data for this compound are encouraging, suggesting its potential as a potent corrector of the F508del-CFTR mutation. Its efficacy at nanomolar concentrations in in vitro models highlights its promise. However, the lack of data on its long-term stability and the absence of direct, head-to-head comparative studies with approved correctors under identical conditions make it difficult to fully assess its therapeutic potential. Furthermore, the specific signaling pathways modulated by this compound beyond its role as a pharmacological chaperone remain to be elucidated.

Future research should focus on:

  • Long-term stability studies: To assess the chemical and biological stability of this compound over extended periods.

  • Direct comparative studies: To benchmark the efficacy and potency of this compound against clinically approved correctors in standardized assays.

  • In vivo studies: To evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models of cystic fibrosis.

  • Mechanism of action studies: To further delineate the precise molecular interactions and signaling pathways through which this compound facilitates F508del-CFTR correction.

Addressing these knowledge gaps will be crucial in determining whether this compound can progress from a promising preclinical candidate to a viable therapeutic option for individuals with cystic fibrosis.

References

Safety Operating Guide

Proper Disposal of KM11060: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and proper disposal of KM11060, a chemical compound identified as 7-Chloro-4-[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]-quinoline (CAS Number: 774549-97-2). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Identification and Safety Precautions

The Safety Data Sheet (SDS) for this compound classifies the substance as Toxic if swallowed (GHS Hazard statement H301)[1]. Therefore, stringent safety measures must be observed during handling and disposal.

Key Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling[1].

  • P270: Do not eat, drink, or smoke when using this product[1].

  • P301+P310: If swallowed, immediately call a poison center or doctor[1].

  • P321: Specific treatment is required (see SDS and consult a medical professional)[1].

  • P330: Rinse mouth thoroughly if the substance is ingested[1].

  • P405: Store locked up in a secure area[1].

Quantitative Data Summary

PropertyValueReference
CAS Number774549-97-2[1]
GHS Hazard StatementH301: Toxic if swallowed[1]
Signal WordDanger[1]
Physical FormSolid[1]
FlammabilityProduct is not flammable[1]

Experimental Protocol: Disposal of this compound

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general, step-by-step protocol for the disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Clearly labeled, sealed, and compatible hazardous waste container.

  • Hazardous waste disposal tags or labels as required by your institution.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a designated and compatible liquid hazardous waste container.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "7-Chloro-4-[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]-quinoline" and the CAS number "774549-97-2".

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and inaccessible to unauthorized personnel, as per the "Store locked up" (P405) requirement[1].

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • Do not dispose of this compound down the drain or in regular trash.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent as recommended by your institution's safety protocols.

    • Dispose of any cleaning materials (e.g., wipes, paper towels) as hazardous waste.

Logical Workflow for this compound Disposal

KM11060_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid & Liquid in separate containers) ppe->segregate label_container Step 3: Label Waste Container (Chemical Name, CAS#, Date) segregate->label_container store Step 4: Store Securely ('Store Locked Up' - P405) label_container->store request_pickup Step 5: Request EHS Pickup store->request_pickup decontaminate Step 6: Decontaminate Work Area request_pickup->decontaminate end_disposal End: Waste Transferred to EHS decontaminate->end_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling KM11060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of KM11060 (CAS 774549-97-2), a CFTR corrector used in laboratory research. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure research environment.

I. Immediate Safety Information

This compound, identified as 7-chloro-4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)quinoline, is classified as acutely toxic if swallowed.[1] Due to its chemical structure, which includes a quinoline moiety, it should be handled with caution, as related compounds are known to be harmful in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 3 ; Toxic if swallowed.[1]
Potential Skin Irritant Based on quinoline and piperazine derivatives, likely to cause skin irritation.[2][3][4]
Potential Eye Irritant Based on quinoline and piperazine derivatives, likely to cause serious eye irritation.[2][3][4]
Potential Carcinogen Quinoline is suspected of causing cancer.[5]
Potential Mutagen Quinoline is suspected of causing genetic defects.[2]

II. Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use. Double-gloving is advised for prolonged handling.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Below is a diagram illustrating the logical relationship for selecting appropriate PPE when handling this compound.

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Handling Task (e.g., weighing, dissolving) Hand Hand Protection (Chemical-Resistant Gloves) Assess Task->Hand Always Required Eye Eye Protection (Safety Glasses/Goggles) Assess Task->Eye Always Required Body Body Protection (Lab Coat) Assess Task->Body Always Required Respiratory Respiratory Protection (Fume Hood/Ventilation) Assess Task->Respiratory If dust/aerosol generation is possible

Caption: Logical workflow for selecting Personal Protective Equipment (PPE) for handling this compound.

III. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound:

Handling_Workflow Start Start Preparation 1. Preparation: - Don appropriate PPE - Prepare work area in a fume hood Start->Preparation Weighing 2. Weighing: - Use a precision balance within the fume hood - Handle with care to avoid creating dust Preparation->Weighing Dissolving 3. Dissolving: - Add solvent to the solid this compound slowly - Ensure proper ventilation Weighing->Dissolving Handling_Solution 4. Handling Solution: - Use appropriate glassware - Avoid splashes and spills Dissolving->Handling_Solution Experiment 5. Experimental Use: - Conduct experiment within a controlled environment Handling_Solution->Experiment Cleanup 6. Post-Experiment Cleanup: - Decontaminate work surfaces - Remove PPE correctly Experiment->Cleanup End End Cleanup->End

Caption: Step-by-step experimental workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated laboratory, preferably using a certified chemical fume hood. Don all required personal protective equipment as outlined in the table above. Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Weighing: When weighing the solid compound, use an analytical balance inside a fume hood to prevent the inhalation of any fine particles. Use a spatula to handle the powder and avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound. This should also be done in a fume hood.

  • Experimental Use: All experimental procedures involving this compound should be conducted within a fume hood or other contained apparatus.

  • Post-Experiment Cleanup: After completing your work, decontaminate all surfaces with an appropriate cleaning agent. Remove gloves and other disposable PPE and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once triple-rinsed, the container can be disposed of according to your institution's guidelines for empty chemical containers.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag and disposed of according to institutional protocols.

Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KM11060
Reactant of Route 2
Reactant of Route 2
KM11060

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.